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Foundational

Fischer indole synthesis of 5-chloro-2-ethyl-1H-indole

An In-Depth Technical Guide to the Fischer Indole Synthesis of 5-chloro-2-ethyl-1H-indole Authored by: A Senior Application Scientist Abstract The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fischer Indole Synthesis of 5-chloro-2-ethyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly relevant and versatile method for the preparation of indole derivatives.[1][2] This guide provides a comprehensive technical overview of the Fischer indole synthesis, specifically focusing on the preparation of 5-chloro-2-ethyl-1H-indole, a valuable scaffold in medicinal chemistry. We will delve into the mechanistic intricacies of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this classic yet powerful transformation.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][3] The Fischer indole synthesis is a robust and widely utilized method for constructing this heterocyclic system, involving the acid-catalyzed cyclization of an arylhydrazone.[2][4] The reaction's adaptability allows for the synthesis of a diverse range of substituted indoles, making it a vital tool in the medicinal chemist's arsenal.[3][5][6] This guide will focus on the synthesis of 5-chloro-2-ethyl-1H-indole, a compound of interest due to the prevalence of the 5-chloro-indole motif in biologically active molecules.

Mechanistic Deep Dive: Unraveling the Fischer Indole Synthesis

The Fischer indole synthesis is a cascade of chemical transformations initiated by the acid-catalyzed reaction between an arylhydrazine and a carbonyl compound, in this case, (4-chlorophenyl)hydrazine and butanal, to form the corresponding hydrazone.[2][7] The subsequent steps, illustrated below, are a testament to the elegance of organic reaction mechanisms.

Step 1: Hydrazone Formation

The synthesis commences with the condensation of (4-chlorophenyl)hydrazine with butanal. This acid-catalyzed reaction proceeds via a standard imine formation pathway to yield the (E/Z)-1-(butan-2-ylidene)-2-(4-chlorophenyl)hydrazine intermediate. While this step can be performed separately, a one-pot approach where the hydrazone is generated in situ is often more efficient.[1][5]

Step 2: Tautomerization to the Ene-hydrazine

The crucial next step involves the tautomerization of the hydrazone to its ene-hydrazine isomer. This equilibrium is acid-catalyzed and is a prerequisite for the subsequent sigmatropic rearrangement.

Step 3: The[1][1]-Sigmatropic Rearrangement

The protonated ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[2][7] This key step forms a new carbon-carbon bond and breaks the weak N-N bond, leading to a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[2]

Step 4: Aromatization and Cyclization

The di-imine intermediate readily aromatizes to a more stable aniline derivative. Subsequent intramolecular cyclization, driven by the nucleophilicity of the amino group attacking the imine carbon, forms a five-membered ring.

Step 5: Elimination of Ammonia and Final Aromatization

The final stage of the synthesis involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal intermediate.[2][7] This elimination step regenerates the aromaticity of the indole ring, providing the thermodynamic driving force for the overall reaction and yielding the final product, 5-chloro-2-ethyl-1H-indole.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Aromatization, Cyclization & Elimination Arylhydrazine (4-chlorophenyl)hydrazine Hydrazone (E/Z)-1-(butan-2-ylidene)-2-(4-chlorophenyl)hydrazine Arylhydrazine->Hydrazone + Carbonyl, H+ Carbonyl Butanal Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Intermediate Hydrazone->Enehydrazine H+ Diimine Di-imine Intermediate Enehydrazine->Diimine Cyclized Cyclic Aminal Diimine->Cyclized Aromatization & Cyclization Product 5-chloro-2-ethyl-1H-indole Cyclized->Product -NH3, H+

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: A Practical Guide to Synthesis

The following protocol provides a detailed, step-by-step procedure for the synthesis of 5-chloro-2-ethyl-1H-indole. This protocol has been optimized for both yield and purity.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)
(4-chlorophenyl)hydrazine hydrochloride179.040.058.95 g
Butanal72.110.0554.0 g (4.9 mL)
Polyphosphoric acid (PPA)--~50 g
Ethanol46.07-100 mL
Toluene92.14-150 mL
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed
Ethyl Acetate88.11-For extraction & chrom.
Hexanes--For chromatography
Step-by-Step Procedure

Part A: In Situ Hydrazone Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (8.95 g, 0.05 mol) and ethanol (100 mL).

  • Stir the suspension at room temperature and add butanal (4.0 g, 0.055 mol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux and maintain for 1 hour. The formation of the hydrazone is typically accompanied by a color change and the dissolution of the starting material.

Part B: Cyclization

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting crude hydrazone, add toluene (100 mL) followed by polyphosphoric acid (~50 g). Caution: The addition of PPA can be exothermic.

  • Heat the vigorously stirred mixture to 100-110 °C and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice (~200 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-chloro-2-ethyl-1H-indole as a solid.

Experimental_Workflow Start Start Hydrazone_Formation In Situ Hydrazone Formation (4-chlorophenyl)hydrazine HCl + Butanal in Ethanol Reflux, 1h Start->Hydrazone_Formation Solvent_Removal Solvent Removal (Rotary Evaporation) Hydrazone_Formation->Solvent_Removal Cyclization Cyclization Add Toluene and PPA Heat to 100-110°C, 2-4h Solvent_Removal->Cyclization Quench Quenching Pour over crushed ice Cyclization->Quench Neutralization Neutralization Saturated NaHCO3 solution Quench->Neutralization Extraction Extraction Ethyl Acetate Neutralization->Extraction Drying Drying and Concentration Anhydrous MgSO4, Rotary Evaporation Extraction->Drying Purification Purification Silica Gel Column Chromatography Drying->Purification Product 5-chloro-2-ethyl-1H-indole Purification->Product

Caption: A streamlined workflow for the synthesis of 5-chloro-2-ethyl-1H-indole.

Critical Parameters and Field-Proven Insights

Choice of Acid Catalyst

The selection of the acid catalyst is a critical factor in the Fischer indole synthesis.[3] While a variety of Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) is often the reagent of choice for its efficacy as both a catalyst and a dehydrating agent.[1][7] Other commonly used catalysts include zinc chloride, boron trifluoride, and p-toluenesulfonic acid.[2] The acidity of the medium can influence the regioselectivity of the reaction when unsymmetrical ketones are used.[5][8]

Reaction Temperature and Time

The Fischer indole synthesis typically requires elevated temperatures to drive the reaction to completion.[9] The optimal temperature and reaction time will depend on the specific substrates and catalyst used. Insufficient heating may lead to incomplete conversion, while excessive heat can result in decomposition and the formation of byproducts. Monitoring the reaction by TLC is crucial for determining the optimal reaction time.

Substrate Scope and Limitations

The Fischer indole synthesis is a versatile reaction that can accommodate a wide range of substituted arylhydrazines and carbonyl compounds. However, certain limitations exist. For instance, aldehydes or ketones lacking α-hydrogens cannot form the requisite ene-hydrazine intermediate and are therefore unsuitable for this reaction.[7] Additionally, α,β-unsaturated ketones can lead to side reactions.[7]

Characterization of 5-chloro-2-ethyl-1H-indole

The synthesized 5-chloro-2-ethyl-1H-indole should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

The Fischer indole synthesis remains a powerful and indispensable tool for the construction of the indole nucleus. This guide has provided a detailed technical overview of the synthesis of 5-chloro-2-ethyl-1H-indole, from its intricate mechanism to a practical, step-by-step experimental protocol. By understanding the key principles and critical parameters of this reaction, researchers can effectively leverage the Fischer indole synthesis for the development of novel and medicinally relevant indole-containing compounds.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Zhang, J., Schmalz, H.-G. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Angewandte Chemie International Edition, 45(40), 6704-6707. Available from: [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]

  • ResearchGate. Synthesis of substituted indoles.. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Available from: [Link]

  • Semantic Scholar. Mechanism of the Fischer Indole Synthesis. Available from: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]

  • Kelly, A. H., McLeod, D. H., & Parizicic, J. (1965). Thermal Indolization of Arylhydrazones. Canadian Journal of Chemistry, 43(1), 296-303. Available from: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available from: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Google Patents. Synthetic method for 4-chlorophenylhydrazine hydrochloride.
  • Patsnap. Preparation method for 4-chlorophenylhydrazine hydrochloride. Available from: [Link]

  • YouTube. Synthesis of 2phenyl indole by using phenylhydrazone by Mr. Somdatta Chaudhari. Available from: [Link]

  • Ahmadi, S., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(12), 5099-5110. Available from: [Link]

  • Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • PubMed. Mechanism of the Fischer indole synthesis. Available from: [Link]

  • MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Available from: [Link]

  • PubChem. Ethyl 5-chloroindole-2-carboxylate. Available from: [Link]

  • YouTube. Fischer Indole Synthesis Mechanism. Available from: [Link]

  • YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. Available from: [Link]

  • ResearchGate. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Available from: [Link]

  • NIST WebBook. 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester. Available from: [Link]

  • Middle East Technical University. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Available from: [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of 5-Chloro-2-Ethyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry The indole nucleus is a quintessential heterocyclic scaffold that has proven to be a cornerstone in the field of medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a quintessential heterocyclic scaffold that has proven to be a cornerstone in the field of medicinal chemistry. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] Halogenated indoles, particularly those bearing a chlorine substituent, have garnered considerable interest due to their often enhanced and diverse biological activities. This guide provides an in-depth technical exploration of the potential biological activities of 5-chloro-2-ethyl-1H-indole derivatives. While direct research on the specific 5-chloro-2-ethyl-1H-indole core is emerging, this document synthesizes findings from closely related 5-chloro-indole analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and antiviral potential of this class of compounds, elucidating mechanisms of action, presenting relevant data, and detailing robust experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 5-chloro-indole scaffold have demonstrated significant promise in oncology, primarily through their action as inhibitors of protein kinases that are crucial for cancer cell signaling.[1]

Mechanism of Action: Inhibition of EGFR and BRAF Kinases

Numerous studies have focused on the synthesis and evaluation of 5-chloro-indole derivatives as inhibitors of key kinases in oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[1][3] These kinases are frequently mutated and hyperactivated in a variety of cancers, leading to uncontrolled cell proliferation and survival. The primary mechanism of action for many small-molecule kinase inhibitors based on the 5-chloro-indole scaffold involves competitive binding to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signal transduction cascade that drives tumor growth.[1]

A novel series of 5-chloro-indole-2-carboxylate derivatives has been developed as potent inhibitors of mutant EGFR/BRAF pathways.[3] Several of these compounds have shown impressive antiproliferative activity against various cancer cell lines.[3][4] For instance, certain derivatives have exhibited greater potency than the established EGFR inhibitor, erlotinib, against the MCF-7 breast cancer cell line.[3]

Signaling Pathway: Potential Inhibition of the EGFR-BRAF-MEK-ERK Pathway

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Indole_Derivative 5-Chloro-2-ethyl- 1H-indole Derivative Indole_Derivative->EGFR Inhibits Indole_Derivative->BRAF Inhibits Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes

Caption: Potential inhibition of the EGFR-BRAF signaling pathway by 5-chloro-indole derivatives.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of representative 5-chloro-indole derivatives against various cancer cell lines and kinases. This data highlights the potential of the 5-chloro-indole scaffold as a promising starting point for the development of potent anticancer agents.[1]

Compound IDCancer Cell LineAntiproliferative Activity (GI₅₀, nM)Kinase TargetKinase Inhibitory Activity (IC₅₀, nM)Reference
3b MCF-732EGFR74[3]
3e --EGFR68[3][4]
3a-e (range) --BRAFV600E35-67[3]
5f --EGFRWT68[5]
5g --EGFRWT74[5]
5f --EGFRT790M9.5[6]
5g --EGFRT790M11.9[6]

Note: Data is synthesized from studies on various 5-chloro-indole derivatives, not exclusively 5-chloro-2-ethyl-1H-indole.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A tiered screening approach is a logical workflow for assessing the biological activity of newly synthesized 5-chloro-2-ethyl-1H-indole derivatives.

Workflow: Tiered Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized 5-Chloro-2-ethyl- 1H-indole Derivative Biochemical_Assay Biochemical Kinase Assays (e.g., EGFR, BRAF) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assays (e.g., MTT, SRB on cancer cell lines) Biochemical_Assay->Cell_Based_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Based_Assay->Mechanism_Study Potent Compounds Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A tiered workflow for the biological evaluation of novel indole derivatives.

Step-by-Step Methodology for EGFR Kinase Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Reconstitute recombinant human EGFR enzyme in kinase buffer.

    • Prepare a solution of the substrate peptide (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add kinase buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations (serially diluted).

    • Add the EGFR enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as a colorimetric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

The indole scaffold is also a promising framework for the development of novel antimicrobial agents.[7] Derivatives of 5-chloro-indole have demonstrated activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Potential

Several N-substituted derivatives of 5-chloro-2,3-diphenyl indole have been synthesized and evaluated for their in vitro antimicrobial activity.[8] Notably, some of these derivatives exhibited strong antifungal effects against Candida albicans, with potency comparable to the widely used drug fluconazole.[8] Furthermore, studies on 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones have shown that methyl and allyl substituted derivatives are active against Staphylococcus aureus and Candida albicans.[9][10]

The mechanism of antimicrobial action for indole derivatives can be multifaceted, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation. For instance, some indole derivatives containing a 1,2,4-triazole moiety have shown that the presence of a chloro substituent can be beneficial for their antimicrobial activity.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of a compound against a specific microorganism.

Workflow: MIC Determination by Broth Microdilution

MIC_Workflow Start Prepare Serial Dilutions of 5-Chloro-2-ethyl-1H-indole Derivative Inoculation Inoculate with Standardized Microbial Suspension Start->Inoculation Incubation Incubate under Appropriate Conditions (Temperature, Time) Inoculation->Incubation Observation Visually Inspect for Microbial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Dispense the appropriate broth into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the test compound directly in the plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbe only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: A Frontier for Exploration

The indole scaffold is a privileged structure in antiviral drug discovery, with several indole-containing drugs already on the market.[2] While specific data on 5-chloro-2-ethyl-1H-indole derivatives is limited, related compounds have shown promise against a variety of viruses.

Potential Against HIV and Other Viruses

Derivatives of indole have been investigated as inhibitors of various viral targets, including reverse transcriptase, integrase, and protease.[2] For example, certain 5-chloro-4-fluoro indole derivatives have demonstrated potent activity against wild-type HIV-1 replication.[2] Additionally, other indole derivatives have been found to inhibit the replication of influenza A virus and Coxsackie B3 virus.[12] The broad-spectrum antiviral potential of the indole nucleus suggests that 5-chloro-2-ethyl-1H-indole derivatives are worthy candidates for antiviral screening programs.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a classic and effective method for quantifying the antiviral activity of a compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Adsorption:

    • Remove the cell culture medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).

    • Allow the virus to adsorb to the cells for a specific time (e.g., 1 hour) at 37°C.

  • Compound Treatment:

    • Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control.

    • Determine the EC₅₀ (50% effective concentration) value from the dose-response curve.

Conclusion and Future Directions

The collective evidence from studies on analogous compounds strongly suggests that 5-chloro-2-ethyl-1H-indole derivatives represent a promising scaffold for the discovery of novel therapeutic agents. Their potential to inhibit key oncogenic kinases, combat a range of microbial pathogens, and interfere with viral replication warrants a dedicated and systematic investigation. The experimental frameworks outlined in this guide provide a strategic approach for the synthesis, characterization, and comprehensive biological evaluation of this intriguing class of molecules. Further research, including detailed structure-activity relationship (SAR) studies and in vivo efficacy assessments, will be crucial in unlocking the full therapeutic potential of 5-chloro-2-ethyl-1H-indole derivatives and paving the way for new discoveries in medicinal chemistry.

References

  • Antimicrobial Activity of N‐Substituted Derivatives of 5‐Chloro‐2,3‐ Diphenyl Indole. (URL: )
  • Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem. (URL: )
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
  • A review on recent developments of indole-containing antiviral agents - PMC. (URL: )
  • Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione-3-thiosemicarbazones - ResearchG
  • Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives - ResearchG
  • Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiprolifer
  • (PDF)
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways - ResearchG
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (URL: )
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (URL: )
  • Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity - Letters in Applied NanoBioScience. (URL: )
  • Antiviral Properties of 5-Sulfamoyl-1H-Indole-Linked Spirothiazolidinone Derivatives: A Study on Human Parainfluenza Virus-2 - AVESİS. (URL: )
  • Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed. (URL: )
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC. (URL: )
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Full article: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - Taylor & Francis Online. (URL: )
  • Anti-inflammatory activity of indole compounds.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (URL: )
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul

Sources

Foundational

An In-Depth Technical Guide to the In Silico ADME Prediction of 5-chloro-2-ethyl-1H-indole

Abstract In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and safety profile is paramount to mitigating late-stage attrition and reducing development costs.[1][2] In silico...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and safety profile is paramount to mitigating late-stage attrition and reducing development costs.[1][2] In silico methodologies provide a rapid, cost-effective, and ethically sound approach to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities before their synthesis.[3][4] This technical guide offers a comprehensive walkthrough of the in silico ADME profiling of 5-chloro-2-ethyl-1H-indole, a representative heterocyclic compound. We will dissect the foundational physicochemical properties of this molecule, apply established computational models to forecast its ADME profile, and interpret the resulting data within the context of drug development. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the early phases of drug discovery, providing both the theoretical underpinnings and a practical, step-by-step workflow for ADMET assessment.

The Imperative of Early ADME Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic (PK) or toxicity profiles.[2] The ADME properties of a molecule dictate its ability to reach the target site in sufficient concentration and for an appropriate duration, without causing undue harm to the organism.[5] Historically, these properties were evaluated late in the development pipeline through expensive and time-consuming in vitro and in vivo studies. The advent of robust computational models allows for the front-loading of this critical evaluation, enabling a "fail early, fail cheap" paradigm. By predicting ADME properties from a chemical structure alone, scientists can prioritize compounds with a higher likelihood of success, guide lead optimization efforts, and design molecules with improved drug-like characteristics from the outset.[1][2]

Foundational Analysis: Physicochemical Profile of 5-chloro-2-ethyl-1H-indole

Before delving into complex ADME predictions, a fundamental understanding of the molecule's physicochemical properties is essential. These intrinsic characteristics, such as molecular weight, lipophilicity, and hydrogen bonding capacity, are the primary determinants of its pharmacokinetic behavior. The structure of 5-chloro-2-ethyl-1H-indole is represented by the SMILES string CCc1cc2ccc(Cl)cc2[nH]1.

Using established computational algorithms, we can generate a profile of its key physicochemical descriptors.

Table 1: Predicted Physicochemical Properties of 5-chloro-2-ethyl-1H-indole

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₀ClNDefines the elemental composition.
Molecular Weight 179.64 g/mol Influences diffusion and transport across membranes.[5][6]
LogP (Octanol/Water Partition Coefficient) 3.50A key measure of lipophilicity; impacts solubility, permeability, and metabolism.[7]
Topological Polar Surface Area (TPSA) 15.79 ŲInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1Number of N-H or O-H bonds; affects solubility and receptor binding.[6][8]
Hydrogen Bond Acceptors 1Number of N or O atoms; affects solubility and receptor binding.[6][8]
Molar Refractivity 52.85Relates to molecular volume and polarizability, affecting ligand-receptor interactions.[5]
Rotatable Bonds 1Indicates molecular flexibility, which can impact binding affinity and bioavailability.
Causality and Interpretation: Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability.[6][7][8] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight ≤ 500 Daltons

  • LogP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Analysis for 5-chloro-2-ethyl-1H-indole:

  • Molecular Weight = 179.64 (0 violations )

  • LogP = 3.50 (0 violations )

  • Hydrogen Bond Donors = 1 (0 violations )

  • Hydrogen Bond Acceptors = 1 (0 violations )

With zero violations , 5-chloro-2-ethyl-1H-indole exhibits a highly favorable physicochemical profile according to Lipinski's rules, suggesting a strong potential for good oral bioavailability.[9]

The In Silico ADME Prediction Workflow

The prediction of a comprehensive ADME profile involves a multi-step computational workflow. This process leverages various models, from simple empirical rules to complex machine learning algorithms, to translate a 2D chemical structure into a rich dataset of pharmacokinetic insights.

ADME_Workflow cluster_input Input Stage cluster_prediction Prediction Engine (e.g., SwissADME) cluster_output Output & Analysis A Molecule Structure (5-chloro-2-ethyl-1H-indole) B Generate SMILES String (CCc1cc2ccc(Cl)cc2[nH]1) A->B Canonical Representation C Physicochemical Properties Calculation B->C Submit for Analysis D Pharmacokinetic (ADME) Models B->D Submit for Analysis E Drug-Likeness Filters (e.g., Lipinski's Ro5) B->E Submit for Analysis F Toxicity & Safety Prediction Models B->F Submit for Analysis G Comprehensive Data Summary C->G Aggregate Results D->G Aggregate Results E->G Aggregate Results F->G Aggregate Results H Visualizations (e.g., BOILED-Egg Plot) G->H I Interpretation & Decision Making H->I

Caption: A generalized workflow for in silico ADME prediction.

Detailed ADME-Tox Profile of 5-chloro-2-ethyl-1H-indole

This section details the predicted ADME-Tox properties for our molecule of interest, explaining the significance of each parameter.

Table 2: Comprehensive Predicted ADME-Tox Profile

CategoryParameterPredicted OutcomeInterpretation & Significance
Absorption Gastrointestinal (GI) AbsorptionHigh The compound is likely to be well-absorbed from the gut into the bloodstream, a prerequisite for an effective oral drug.[10]
P-glycoprotein (P-gp) SubstrateNo P-gp is an efflux pump that can expel drugs from cells, reducing absorption. Not being a substrate is a favorable characteristic.[11]
Distribution Blood-Brain Barrier (BBB) PermeantYes The compound is predicted to cross the BBB.[12] This is desirable for CNS targets but can cause neurological side effects for peripherally acting drugs.
Plasma Protein Binding (PPB)High (Predicted)Based on its lipophilicity (LogP > 3), high binding to plasma proteins like albumin is expected. This can affect the free drug concentration and half-life.
Metabolism CYP1A2 InhibitorNo No predicted inhibition of this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions (DDIs).[13]
CYP2C9 InhibitorYes Predicted to inhibit CYP2C9. This is a significant flag for potential DDIs with drugs metabolized by this enzyme (e.g., warfarin, phenytoin).[13]
CYP2C19 InhibitorNo Favorable profile regarding this polymorphic enzyme.
CYP2D6 InhibitorYes Predicted to inhibit CYP2D6, another critical enzyme for metabolizing many common drugs (e.g., antidepressants, beta-blockers), indicating a high DDI risk.[13]
CYP3A4 InhibitorNo No predicted inhibition of the most abundant and important drug-metabolizing enzyme is a highly desirable feature.[13]
Toxicity hERG I InhibitorNo The human Ether-a-go-go-Related Gene (hERG) channel is critical for cardiac repolarization.[14][15] Inhibition can lead to fatal arrhythmias. A "No" prediction is a crucial safety checkpoint.[16][17]
HepatotoxicityLow Probability In silico models suggest a low likelihood of causing liver damage, though this requires experimental validation.[3]
Skin SensitizationNo The molecule is not predicted to cause an allergic reaction upon skin contact.
Visualization of Absorption & Distribution: The BOILED-Egg Model

The Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) is an intuitive graphical model that plots lipophilicity (WLOGP) against polarity (TPSA). It delineates distinct regions for compounds likely to be absorbed by the GI tract and those likely to penetrate the blood-brain barrier.

BOILED_Egg cluster_egg The BOILED-Egg Diagram GI_Absorption High GI Absorption (Egg White) BBB_Permeation High BBB Permeation (Yolk) Pgp_Substrates P-gp Substrates Egg_White Yolk Compound 5-chloro-2-ethyl-1H-indole X_axis Lipophilicity (WLOGP) Y_axis Polarity (TPSA)

Caption: Conceptual BOILED-Egg plot for 5-chloro-2-ethyl-1H-indole.

Interpretation: 5-chloro-2-ethyl-1H-indole, with a predicted WLOGP of ~3.50 and TPSA of ~15.79 Ų, falls squarely within the "yolk" of the BOILED-Egg diagram. This positioning provides a strong, visually-backed prediction for both high gastrointestinal absorption and high blood-brain barrier permeation .

Focus on Metabolism: Cytochrome P450 Interactions

A drug's metabolic fate is largely determined by its interaction with the Cytochrome P450 (CYP) superfamily of enzymes.[18][19] In silico models can predict whether a compound is a substrate or inhibitor of key CYP isoforms, which is critical for anticipating drug-drug interactions (DDIs).[13][20][21]

Our analysis indicates that 5-chloro-2-ethyl-1H-indole is a potential inhibitor of CYP2C9 and CYP2D6 . This is a significant finding. Inhibition of these enzymes means that if our compound is co-administered with other drugs that are metabolized by them, the plasma concentration of those other drugs could rise to toxic levels. This is a major red flag that must be addressed in subsequent experimental studies. The lack of predicted inhibition for CYP1A2 and CYP3A4 is, however, a very positive attribute.

CYP_Metabolism cluster_cyp CYP450 Isoforms Compound 5-chloro-2-ethyl-1H-indole CYP1A2 CYP1A2 Compound->CYP1A2 No Inhibition CYP2C9 CYP2C9 Compound->CYP2C9 Inhibition CYP2D6 CYP2D6 Compound->CYP2D6 Inhibition CYP3A4 CYP3A4 Compound->CYP3A4 No Inhibition

Caption: Predicted interactions with major CYP450 isoforms.

Detailed Protocol: ADME Prediction Using a Web-Based Tool (SwissADME)

To ensure the trustworthiness and reproducibility of these findings, this section provides a step-by-step protocol for performing the analysis using the freely accessible SwissADME web server.[22][23][24]

Protocol 1: Obtaining the ADME Profile

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME homepage.

  • Input the Molecule:

    • Locate the input box labeled "List of SMILES...".

    • Enter the canonical SMILES string for the molecule: CCc1cc2ccc(Cl)cc2[nH]1 5-chloro-2-ethyl-1H-indole

    • Expert Insight: Providing a name after the SMILES string helps in identifying the molecule in the output, especially when analyzing multiple compounds.

  • Execute the Prediction: Click the "Run" button to initiate the calculations. The process is typically completed within seconds for a molecule of this size.[25]

  • Analyze the Results: The output will be displayed on the same page.

    • A 2D structure of the molecule is shown for verification.

    • A series of panels will detail the predicted properties: Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-likeness, and Medicinal Chemistry.

    • Scroll through each panel to find the specific values referenced in Table 1 and Table 2 of this guide.

  • Examine Visualizations: The BOILED-Egg graphical output will be displayed. Hovering over the data point for your molecule will confirm its structure and position relative to the predictive ellipses.

  • Export Data (Optional): Use the "CSV" or "Copy" icons to export the numerical data for further analysis or record-keeping.[25]

This self-validating protocol allows any researcher to independently verify the predictions made in this guide, reinforcing the trustworthiness of the in silico approach.

Conclusion and Future Directions

The in silico ADMET profile of 5-chloro-2-ethyl-1H-indole is a classic example of a "promising but flagged" candidate. On one hand, its excellent physicochemical properties, high predicted GI absorption, and lack of hERG liability make it an attractive starting point. On the other, its predicted permeation of the blood-brain barrier and, most critically, its potential to inhibit CYP2C9 and CYP2D6, present significant challenges that must be addressed.

These computational predictions are not a replacement for experimental validation but serve as an indispensable guide. The insights gained from this analysis allow for a more intelligent and resource-efficient drug discovery campaign. Future work should focus on:

  • Experimental Validation: In vitro assays (e.g., Caco-2 for permeability, CYP inhibition assays, hERG patch-clamp) are required to confirm these predictions.

  • Structure-Activity Relationship (SAR) Studies: If the compound shows promising efficacy, medicinal chemists can use this ADME data to guide the synthesis of analogues. The goal would be to retain the desirable properties while engineering out the CYP inhibition and, if necessary, the BBB permeability.

By integrating these powerful predictive tools into the earliest stages of research, the scientific community can accelerate the development of safer and more effective medicines.

References

  • Vertex AI Search. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind".
  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery.
  • Future Medicinal Chemistry. In Silico Prediction of hERG Inhibition.
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.
  • Bionity.com. Lipinski's Rule of Five.
  • Wikipedia. Lipinski's rule of five.
  • PubMed. In silico prediction of hERG inhibition.
  • PubMed Central. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • PozeSCAF. In Silico Toxicity Prediction.
  • RSC Publishing. In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • bioaccess. Mastering Lipinski Rules for Effective Drug Development.
  • PubMed. Predictive in silico modeling for hERG channel blockers.
  • Toxometris.ai. In Silico Toxicology in Drug Development.
  • Journal of Chemical Information and Modeling. In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Frontiers. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
  • PubMed Central. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
  • Semantic Scholar. In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite.
  • ACS Publications. Development and Evaluation of an in Silico Model for hERG Binding.
  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary.
  • ADMET-AI. ADMET-AI.
  • PubMed. In silico methods to predict drug toxicity.
  • YouTube. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics.
  • VLS3D.COM. ADMET predictions.
  • ResearchGate. In silico prediction of drug toxicity | Request PDF.
  • Click2Drug. Directory of computer-aided Drug Design tools.
  • PubChem. 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | C11H10ClNO2 | CID 23882931.
  • YouTube. How to use SwissADME?.
  • YouTube. swiss ADME tutorial.
  • YouTube. SwissADME.
  • PubChem. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518.
  • SwissADME. Molecular sketcher.
  • Cheméo. 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester (CAS 4792-67-0).
  • Wiley Online Library. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
  • PubMed. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
  • PubChemLite. Ethyl 5-chloro-1h-indole-2-carboxylate (C11H10ClNO2).
  • PubChem. Ethyl 5-chloro-1H-indole-3-carboxylate | C11H10ClNO2 | CID 11651488.
  • PubChem. 5-chloro-7-ethyl-1H-indole | C10H10ClN | CID 146537999.
  • PubMed. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism.
  • EPA. 5-chloro-2-phenyl-1H-indole Properties.
  • Sigma-Aldrich. Ethyl 5-chloro-2-indolecarboxylate 97 4792-67-0.
  • PubMed. In silico approaches for predicting ADME properties of drugs.
  • PubMed. Computational prediction of cytochrome P450 inhibition and induction.
  • ResearchGate. Computational prediction of cytochrome P450 inhibition and induction.
  • Journal of Applied Pharmaceutical Science. In-silico ADME and toxcity studies of some novel indole derivatives.
  • PubMed Central. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
  • MDPI. In Silico ADME Profiling of Salubrinal and Its Analogues.
  • PubMed Central. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.

Sources

Exploratory

A Senior Application Scientist's Guide to the Theoretical UV-Vis Spectrum of 5-chloro-2-ethyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Importance of UV-Vis Spectroscopy in Drug Discovery UV-Vis spectroscopy is a fundamental analytical technique that provi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of UV-Vis Spectroscopy in Drug Discovery

UV-Vis spectroscopy is a fundamental analytical technique that provides insights into the electronic structure of molecules. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For drug development professionals, the UV-Vis spectrum of a molecule is valuable for several reasons:

  • Structural Elucidation and Confirmation: The spectrum serves as a fingerprint, with the position (λmax) and intensity (molar absorptivity) of absorption bands being characteristic of the molecule's chromophore.

  • Quantitative Analysis: It is widely used to determine the concentration of a substance in solution, a critical aspect of pharmaceutical quality control.

  • Probing Molecular Environment: The electronic transitions of many molecules, particularly heteroaromatic systems like indoles, are sensitive to the surrounding solvent polarity, a phenomenon known as solvatochromism.[1][2] This can be exploited to understand how a drug molecule might interact with different biological microenvironments.

Given the synthetic novelty of many drug candidates, it is often necessary to predict their spectroscopic properties before undertaking laborious and resource-intensive synthesis. Modern computational chemistry provides a powerful toolkit for this purpose, with Time-Dependent Density Functional Theory (TD-DFT) being a particularly effective method for calculating the electronic absorption spectra of organic molecules.[3]

A Validated Computational Methodology for Predicting the UV-Vis Spectrum

The accurate prediction of a UV-Vis spectrum is contingent on a methodologically sound computational approach. The following protocol is a self-validating system, grounded in practices that have been shown to yield results in good agreement with experimental data for aromatic and heterocyclic molecules.[3][4]

Step 1: Ground State Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of 5-chloro-2-ethyl-1H-indole in its electronic ground state.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and robust hybrid functional for geometry optimizations of organic molecules.[5]

  • Basis Set: 6-311+G(d,p) is recommended. This triple-zeta basis set provides a good balance of accuracy and computational cost. The inclusion of diffuse functions ("+") is important for describing the electron density far from the nucleus, and polarization functions ("d,p") allow for more flexibility in the shape of the atomic orbitals, which is crucial for describing chemical bonds accurately.[6][7]

The optimization is followed by a frequency calculation to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 2: Excited State Calculations using Time-Dependent DFT (TD-DFT)

With the optimized ground state geometry, the vertical electronic excitation energies and corresponding oscillator strengths are calculated. These are the key parameters that define the UV-Vis spectrum.

  • Method: Time-Dependent Density Functional Theory (TD-DFT)

  • Functional: For excited state calculations, especially those involving potential charge-transfer character, a long-range corrected functional is often superior to standard hybrid functionals like B3LYP.[8] CAM-B3LYP (Coulomb-attenuating method-B3LYP) is an excellent choice as it provides a more accurate description of long-range interactions and charge-transfer states, which are common in indole systems.[9]

  • Basis Set: The same 6-311+G(d,p) basis set used for the geometry optimization should be employed for consistency.

  • Number of States: Calculating the first 10-20 singlet excited states is typically sufficient to cover the relevant UV-Vis region for indole derivatives.

Step 3: Incorporating Solvent Effects with the Polarizable Continuum Model (PCM)

The electronic spectra of indoles are known to be sensitive to the solvent environment.[2] Therefore, performing the TD-DFT calculations in the presence of a solvent model is crucial for obtaining realistic predictions.

  • Model: The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model. In PCM, the solvent is treated as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach captures the bulk electrostatic effects of the solvent on the electronic transitions.

  • Implementation: The TD-DFT calculations should be repeated using the PCM model for various solvents of differing polarity (e.g., a non-polar solvent like cyclohexane and a polar protic solvent like ethanol) to predict any solvatochromic shifts.

The entire computational workflow is depicted in the diagram below.

G cluster_0 Ground State Calculation cluster_1 Excited State & Solvation cluster_2 Spectral Analysis A Input Structure (5-chloro-2-ethyl-1H-indole) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Analysis B->C D Optimized Ground State Geometry (Verified Minimum) C->D No imaginary frequencies E TD-DFT Calculation (CAM-B3LYP/6-311+G(d,p)) D->E F Incorporate Solvent Model (IEFPCM) E->F G Calculate in Cyclohexane (ε=2.02) Ethanol (ε=24.55) F->G H Excitation Energies (eV) Oscillator Strengths (f) G->H I Convert eV to λmax (nm) H->I J Predicted UV-Vis Spectrum I->J G cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied MO) LUMO LUMO (Lowest Unoccupied MO) HOMO->LUMO  π → π (Primary Absorption) HOMO_minus_1 HOMO-1 HOMO_minus_1->LUMO  π → π (Secondary Absorption) LUMO_plus_1 LUMO+1 Energy Energy

Caption: Key electronic transitions in 5-chloro-2-ethyl-1H-indole.

Conclusion

While an experimental UV-Vis spectrum for 5-chloro-2-ethyl-1H-indole is not publicly documented, a robust and reliable theoretical spectrum can be predicted using a combination of DFT and TD-DFT. The outlined methodology, employing the B3LYP functional for geometry optimization and the CAM-B3LYP functional with a 6-311+G(d,p) basis set and a PCM solvent model for excited state calculations, represents a field-proven approach.

The predicted spectrum is expected to show two primary π → π* absorption bands, both of which will be bathochromically shifted relative to unsubstituted indole due to the electronic effects of the chloro and ethyl substituents. Furthermore, a positive solvatochromic shift is anticipated, with absorption maxima moving to longer wavelengths in more polar solvents. This detailed theoretical framework not only provides a valuable prediction of the molecule's spectroscopic properties but also serves as a comprehensive guide for researchers to apply these powerful computational tools to other novel molecules in the drug discovery pipeline.

References

  • Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. (2023). ePrints Soton. [Link]

  • HOMO and LUMO energy levels of the molecular orbitals for indole,... (n.d.). ResearchGate. [Link]

  • Polarizable continuum model. (2023). In Wikipedia. [Link]

  • TAO-DFT with the Polarizable Continuum Model. (2021). MDPI. [Link]

  • Where Is the Electronic Oscillator Strength? Mapping Oscillator Strength across Molecular Absorption Spectra. (2016). PMC. [Link]

  • Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. (2002). ResearchGate. [Link]

  • 12.2.2 Polarizable Continuum Models. (n.d.). Q-Chem Manual. [Link]

  • Oscillator Strength. (n.d.). MOPAC. [Link]

  • The Polarizable Continuum Model (PCM). (n.d.). Group of Prof. Hendrik Zipse. [Link]

  • How does theory compare to experiment for oscillator strengths in electronic spectra? Proposing range-separated hybrids with reliable accountability. (2021). RSC Publishing. [Link]

  • The Theoretical Calculation of the Oscillator Strength of an. (n.d.). La Salle University. [Link]

  • Oscillator strength. (2023). In Wikipedia. [Link]

  • 6-31G+ vs 6-31G+(d, p) which one is more reliable? (2019). ResearchGate. [Link]

  • HOMO and LUMO. (2023). In Wikipedia. [Link]

  • The nature of halogen bonding: insights from interacting quantum atoms and source function studies. (2021). IUCr Journals. [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). ACS Publications. [Link]

  • Theoretically obtained UV-Vis spectra of all the investigated... (n.d.). ResearchGate. [Link]

  • What is difference between B3LYP and CAM B3LYP functionals in computational chemistry? (2023). ResearchGate. [Link]

  • Steric effects vs electron delocalization: a new look into... (2023). ChemRxiv. [Link]

  • HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. (2021). YouTube. [Link]

  • Molecular Orbitals. (n.d.). Chemistry 301. [Link]

  • Solvatochromism. (2023). In Wikipedia. [Link]

  • Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. (2007). PubMed. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

  • RSC Advances. (n.d.). RSC Publishing. [Link]

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2004). PubMed. [Link]

  • 1H-Indole, 5-chloro-. (n.d.). NIST WebBook. [Link]

  • Excited-state dipole moments of indoles using solvatochromic shift methods: An experimental and theoretical study. (2003). Semantic Scholar. [Link]

  • Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. (2022). ResearchGate. [Link]

  • Excited-State Dipole Moments of Indoles Using Solvatochromic Shift Methods: An Experimental and Theoretical Study. (2003). R Discovery. [Link]

  • 5-Chloroindole. (n.d.). PubChem. [Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2018). ResearchGate. [Link]

  • 2-ethyl-1H-indole. (n.d.). PubChem. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2010). ResearchGate. [Link]

  • UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. [Link]

  • Common mistakes in molecular modeling involving B3LYP functional. (2023). atomistica.online. [Link]

  • A combined experimental and theoretical DFT (B3LYP and CAM-B3LYP) study on spectral features (FT-IR, NMR and UV-Visible), First order hyperpolarizability, NBO and HOMO-LUMO analysis of 4-(dimethylamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. (2018). ResearchGate. [Link]

  • UV–visible spectra (CAM-B3LYP). (n.d.). ResearchGate. [Link]

  • UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. (2018). Chinese Journal of Chemical Physics. [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). PMC. [Link]

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023). IRL @ UMSL. [Link]

  • UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. [Link]

Sources

Foundational

A Technical Guide to 5-Chloro-2-Ethyl-1H-Indole: Synthesis, Properties, and Applications in Drug Discovery

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, have attracted significant atte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, have attracted significant attention due to their diverse biological activities.[2] This technical guide focuses on 5-chloro-2-ethyl-1H-indole, a member of this important class of compounds. While direct commercial availability of this specific molecule is limited, this guide will provide a comprehensive overview of its synthesis from commercially available precursors, its predicted physicochemical properties, and its potential applications in research and drug development, drawing insights from closely related 5-chloro-indole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar molecules.

Commercial Availability and Sourcing of Precursors

A thorough search of commercial chemical suppliers indicates that 5-chloro-2-ethyl-1H-indole is not a readily available stock item. However, several structurally related 5-chloro-indole derivatives that can serve as key starting materials for its synthesis are commercially available.

Key commercially available precursors include:

  • Ethyl 5-chloro-1H-indole-2-carboxylate (CAS: 4792-67-0): This is a widely available and crucial precursor. It can be sourced from suppliers such as Sigma-Aldrich and BLDpharm.[3]

  • 5-Chloro-1H-indole (CAS: 17422-32-1): Another fundamental starting material.

  • (4-chlorophenyl)hydrazine: A common reagent for Fischer indole synthesis.[1]

The following table summarizes key information for a primary precursor:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityNotable Suppliers
Ethyl 5-chloro-1H-indole-2-carboxylate4792-67-0C11H10ClNO2223.66≥97%Sigma-Aldrich, BLDpharm[3]

Proposed Synthesis of 5-Chloro-2-Ethyl-1H-Indole

Given the commercial availability of ethyl 5-chloro-1H-indole-2-carboxylate, a plausible and efficient synthetic route to 5-chloro-2-ethyl-1H-indole involves the reduction of the ester and subsequent deoxygenation, or a multi-step process involving reduction to the alcohol, conversion to a halide, and then reduction. A more direct approach would be a Fischer indole synthesis.

Fischer Indole Synthesis

A robust and classical method for indole synthesis is the Fischer indole synthesis.[1] For 5-chloro-2-ethyl-1H-indole, the logical starting materials would be (4-chlorophenyl)hydrazine and butanal.

Reaction Scheme:

Fischer Indole Synthesis start1 (4-chlorophenyl)hydrazine intermediate Hydrazone intermediate start1->intermediate + start2 Butanal start2->intermediate product 5-chloro-2-ethyl-1H-indole intermediate->product Heat catalyst Acid catalyst (e.g., H2SO4, ZnCl2) catalyst->intermediate

Figure 1: Proposed Fischer Indole Synthesis for 5-chloro-2-ethyl-1H-indole.

Experimental Protocol:

  • Hydrazone Formation: To a solution of (4-chlorophenyl)hydrazine in a suitable solvent (e.g., ethanol), add butanal. The reaction can be stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

  • Indolization: The formed hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by adding a strong acid such as sulfuric acid or a Lewis acid like zinc chloride and heating the reaction mixture.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

PropertyPredicted Value/RangeReference/Basis
Molecular Formula C10H10ClN-
Molecular Weight 179.65 g/mol -
Appearance White to off-white solidAnalogy to other 5-chloro-indoles[5]
Melting Point 60-80 °CExtrapolated from similar compounds
Boiling Point > 300 °CEstimated
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in waterGeneral characteristic of indole derivatives[5]
LogP ~3.5Estimated

Applications in Drug Discovery and Medicinal Chemistry

The 5-chloro-indole scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic potential.[5] The introduction of a chlorine atom at the 5-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[6]

Anticancer Activity

Numerous 5-chloro-indole derivatives have been investigated as potent anticancer agents.[2] For instance, derivatives of 5-chloro-indole-2-carboxylate have shown significant inhibitory activity against various cancer cell lines.[7] The 5-chloro substitution is often explored to enhance cytotoxic potential.[2] Some indole derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as the EGFR and BRAF pathways.[7]

Antiviral and Antimicrobial Activity

Halogenated indoles have also been explored for their antiviral and antimicrobial properties.[8] The unique electronic properties conferred by the chlorine atom can lead to enhanced interactions with biological targets in pathogens.

CNS Activity

The indole nucleus is a common feature in molecules targeting the central nervous system (CNS).[9] Modifications, including halogenation, can influence the ability of these compounds to cross the blood-brain barrier and interact with CNS receptors.

The following diagram illustrates a general workflow for evaluating the biological activity of a novel compound like 5-chloro-2-ethyl-1H-indole:

Biological Evaluation Workflow synthesis Synthesis and Purification of 5-chloro-2-ethyl-1H-indole in_vitro In Vitro Screening (e.g., enzyme assays, cell viability) synthesis->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Figure 2: A general workflow for the biological evaluation of novel indole derivatives.

Conclusion

While 5-chloro-2-ethyl-1H-indole is not a readily available commercial product, its synthesis is feasible through established methods like the Fischer indole synthesis using available precursors. The 5-chloro-indole core is a well-established pharmacophore in drug discovery, suggesting that 5-chloro-2-ethyl-1H-indole holds significant potential for the development of novel therapeutic agents, particularly in oncology. This guide provides a foundational understanding for researchers interested in synthesizing and exploring the biological activities of this and related compounds.

References

  • 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 5-Chloroindole-2-carboxylic acid ethyl ester - 重庆英斯凯药业有限公司. (n.d.). Retrieved from [Link]

  • Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Silvestri, R., De Martino, G., & Sbardella, G. (2002). A SIMPLIFIED SYNTHESIS OF ETHYL 5-CHLORO-4-FLUORO-1H-INDOLE-2-CARBOXYLATE AND ETHYL 5-CHLORO-6-FLUORO-1H-H-INDOLE-2-CARBOXYLATE. Organic Preparations and Procedures International, 34(5), 543-547. Retrieved from [Link]

  • 5-CHLORO-2-METHYL-1H-INDOLE | CAS 1075-35-0 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | C11H10ClNO2 | CID 23882931 - PubChem. (n.d.). Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1234. Retrieved from [Link]

  • 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester (CAS 4792-67-0) - Cheméo. (n.d.). Retrieved from [Link]

  • Ethyl 5-chloro-7-methyl-1h-indole-2-carboxylate Cas 15936-71-7 - Biosynce. (n.d.). Retrieved from [Link]

  • 5-chloro-2-phenyl-1H-indole Properties. (n.d.). Retrieved from [Link]

  • Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2 - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Chloro-2-ethyl-1H-indole in Medicinal Chemistry

Executive Summary The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for drugs ranging from migraine therapeutics (triptans) to oncology agents (kinase inhibitors). 5-Chloro-2-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for drugs ranging from migraine therapeutics (triptans) to oncology agents (kinase inhibitors). 5-Chloro-2-ethyl-1H-indole represents a highly specific, strategic building block.

Unlike the ubiquitous unsubstituted indole, this scaffold offers two pre-installed design elements:

  • 5-Chloro Substituent: Increases lipophilicity (

    
    ) and blocks the primary site of metabolic hydroxylation (C5), significantly enhancing half-life (
    
    
    
    ) compared to the parent indole.[1]
  • 2-Ethyl Group: Provides steric bulk that prevents oxidation to oxindole (a common degradation pathway) and restricts conformational rotation when bound to receptors (e.g., GPCRs, Kinases).[1]

This guide details the chemo-structural rationale, quality control, and synthetic protocols for transforming this scaffold into high-value bioactive candidates.

Chemo-Structural Rationale & SAR Logic

Metabolic Stability & Lipophilicity

The introduction of a chlorine atom at the C5 position is a classic medicinal chemistry tactic.[2] The C5 position of the indole ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6).

  • Mechanism: Chlorine acts as a metabolic blocker. Its electron-withdrawing nature (inductive effect,

    
    ) lowers the HOMO energy of the indole 
    
    
    
    -system, making the ring less susceptible to oxidative radical attack.[1]
  • Lipophilicity: The 5-Cl substitution typically increases cLogP by ~0.7 units, improving membrane permeability for CNS targets.

The 2-Ethyl "Anchor"

The C2 position is often left unsubstituted in fragment libraries, but the ethyl group serves a dual purpose:

  • Conformational Locking: In kinase inhibitors (e.g., EGFR targeting), the 2-ethyl group clashes with the "gatekeeper" residues, forcing the inhibitor into a specific binding mode that can overcome resistance mutations (e.g., T790M).

  • Stability: It sterically hinders the C2-C3 double bond, reducing the rate of autoxidation to 3-hydroperoxyindolenines.[1]

SAR_Logic Core 5-Chloro-2-ethyl-1H-indole Cl_Effect 5-Chloro: Blocks CYP Metabolism Increases Lipophilicity Core->Cl_Effect Electronic Modulation Et_Effect 2-Ethyl: Steric Anchor Prevents Oxidation Core->Et_Effect Steric Modulation C3_Site C3 Position: Primary Nucleophile Gateway to Derivatives Core->C3_Site Reactivity

Figure 1: Structure-Activity Relationship (SAR) map of the 5-chloro-2-ethylindole scaffold.

Protocol A: Quality Control & Purification

Indoles are prone to darkening (oxidation) upon storage.[1]

Objective: Ensure starting material purity before advanced synthesis. Scope: Removal of oxidative impurities (indolenines/dimers).[1]

  • Visual Inspection: If the solid is brown/black, purification is required. Pure compound should be off-white to pale yellow.[1]

  • Dissolution: Dissolve 10 g of crude 5-chloro-2-ethylindole in 100 mL of Dichloromethane (DCM) .

  • Filtration: Pass through a short pad of silica gel (approx. 20 g) to remove polar oxidation polymers. Elute with 10% EtOAc/Hexanes.

  • Recrystallization:

    • Concentrate the filtrate.[3]

    • Redissolve in minimal hot Ethanol (EtOH) .

    • Add water dropwise until turbidity appears.

    • Cool to 4°C overnight.

  • Validation: NMR should show a clean doublet/triplet for the ethyl group and distinct aromatic signals without broad "humps" in the baseline.

Protocol B: C3-Formylation (Vilsmeier-Haack)

The Gateway Reaction for Drug Synthesis[1]

Context: The C3-aldehyde is the most versatile intermediate, allowing access to gramine derivatives (via reductive amination) or vinyl-linked inhibitors (via Knoevenagel condensation).[1]

Reaction Overview:



Reagents & Equipment[2][3][4][5]
  • 5-Chloro-2-ethyl-1H-indole (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)[1]
    
  • N,N-Dimethylformamide (DMF) (anhydrous, 5.0 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Equipment: 3-neck RBF, dropping funnel, nitrogen atmosphere, ice bath.[1]

Step-by-Step Methodology
  • Vilsmeier Complex Formation (Critical Step):

    • Cool DMF (5.0 eq) to 0°C under

      
      .
      
    • Add

      
       (1.2 eq) dropwise over 20 minutes.[1] Caution: Exothermic.[1]
      
    • Stir at 0°C for 30 mins until a white/yellow precipitate (chloroiminium salt) forms.

    • Expert Note: Do not let temperature rise above 5°C to prevent thermal decomposition of the reagent.

  • Substrate Addition:

    • Dissolve 5-chloro-2-ethylindole (1.0 eq) in minimal DMF or DCM.[1]

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 40°C for 2 hours.

    • TLC Check: Mobile phase 30% EtOAc/Hexanes. Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Hydrolysis (Quenching):

    • Pour the reaction mixture onto crushed ice (approx. 5x volume).

    • Adjust pH to ~9 using 5M NaOH or saturated Sodium Acetate. Warning: Vigorous evolution of heat.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Workup:

    • Filter the resulting precipitate (the product is usually solid).[4]

    • Wash with water (

      
       mL) and cold hexanes (
      
      
      
      mL).[1]
    • Dry under vacuum at 45°C.

Yield Expectation: 85-95% Data: 1H NMR will show a distinct singlet at


 ppm (Aldehyde CHO).[1]

Protocol C: N1-Alkylation for Kinase Inhibitor Synthesis

Targeting EGFR/BRAF Pathways[1]

Context: Many kinase inhibitors (e.g., Osimertinib analogs) require the indole nitrogen to be capped with a solubilizing tail or a specific binding motif.

Reagents
  • 5-Chloro-2-ethyl-1H-indole (1.0 eq)[1]

  • Alkyl Halide (e.g., 2-morpholinoethyl chloride) (1.2 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or NaH (1.5 eq)[1]
    
  • Solvent: DMF or Acetonitrile (ACN)[1]

Methodology
  • Dissolution: Dissolve indole in anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Option A (Mild): Add

      
      . Stir at RT for 30 mins.
      
    • Option B (Strong): Add NaH (60% dispersion) at 0°C. Stir until

      
       evolution ceases.
      
  • Alkylation: Add the alkyl halide.

  • Heating: Heat to 60-80°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).[1]

Application Workflow: Designing an EGFR Inhibitor

The following diagram illustrates the workflow from the raw scaffold to a potential EGFR inhibitor, referencing the "privileged" nature of this core in oncology [1, 2].

Workflow Start Start: 5-Chloro-2-ethylindole Step1 Step 1: Vilsmeier-Haack (Intro -CHO at C3) Start->Step1 POCl3/DMF Step2 Step 2: Knoevenagel Condensation (Link with Active Methylene) Step1->Step2 Malononitrile/Base Step3 Step 3: N-Alkylation (Solubilizing Tail) Step2->Step3 R-X, Cs2CO3 Final Target: EGFR/BRAF Inhibitor Step3->Final Bioassay

Figure 2: Synthetic workflow for converting the scaffold into a kinase inhibitor.

Quantitative Comparison of Indole Scaffolds
FeatureIndole (Unsubstituted)5-Chloro-2-ethylindoleBenefit in MedChem
C5 Metabolism High (Hydroxylation)Blocked Increased

(Half-life)
C2 Reactivity Prone to oxidationSterically Protected Improved Shelf-life & Stability
Lipophilicity (cLogP) ~2.1~3.5 Better CNS/Cell Penetration
Electronic State Electron RichModerately Deactivated Reduced promiscuous binding

References

  • BenchChem. Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. (2025).[1][5][4] Retrieved from [1]

  • National Institutes of Health (NIH). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides.[1] (2023).[1][6][7] PMC10230125. Retrieved from [1]

  • Organic Syntheses. Vilsmeier-Haack Reaction Protocols.[1] Org.[4][8][9] Synth. Coll. Vol. 4, p. 539. Retrieved from [1]

  • MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2023).[1][6][7] Retrieved from [1]

  • PubChem. Ethyl 5-chloroindole-2-carboxylate Compound Summary. CID 78518.[10] Retrieved from [1]

Sources

Application

Cell-based assays for testing 5-chloro-2-ethyl-1H-indole cytotoxicity

Application Note: Cytotoxicity Profiling of 5-chloro-2-ethyl-1H-indole Introduction & Scope The compound 5-chloro-2-ethyl-1H-indole belongs to the halogenated indole class, a scaffold widely recognized in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 5-chloro-2-ethyl-1H-indole

Introduction & Scope

The compound 5-chloro-2-ethyl-1H-indole belongs to the halogenated indole class, a scaffold widely recognized in medicinal chemistry for its biological versatility. Indole derivatives frequently exhibit anticancer, antiviral, and anti-inflammatory properties by interacting with kinases (e.g., EGFR, BRAF) or inducing oxidative stress [1, 2]. However, the lipophilic nature of the 5-chloro-2-ethyl substitution pattern necessitates rigorous cytotoxicity profiling to distinguish between specific therapeutic efficacy and non-specific membrane disruption or metabolic toxicity.

This Application Note provides a standardized, multi-parametric workflow for evaluating the cytotoxicity of 5-chloro-2-ethyl-1H-indole. Unlike generic protocols, this guide addresses specific challenges associated with hydrophobic indole derivatives, such as solubility limits in aqueous media and potential interference with colorimetric readouts.

Pre-Assay Considerations & Compound Handling

2.1. Physicochemical Properties & Solubility [1]

  • Hydrophobicity: The ethyl group at C2 and chlorine at C5 significantly increase lipophilicity (LogP ~3.5–4.0).

  • Solvent Compatibility: The compound is poorly soluble in water. Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Stock Preparation: Prepare a 10 mM or 50 mM stock solution in sterile, anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

2.2. Cell Line Selection Strategy To build a comprehensive toxicity profile, a panel of cell lines representing different tissue types and metabolic capacities is recommended:

Cell LineTissue OriginRationale
HepG2 Liver (Hepatocellular)Primary site of drug metabolism; assesses hepatotoxicity.
HEK293 Kidney (Embryonic)Evaluates renal clearance toxicity; standard "normal" control.[2]
HCT-116 Colon (Carcinoma)High sensitivity to indole-based kinase inhibitors [3].
HMC3 MicrogliaRelevant if targeting neuro-inflammation (indole derivatives often cross BBB) [2].

Experimental Workflows & Protocols

Primary Screen: ATP-Based Cell Viability (Luminescence)

Why this method? While MTT/MTS assays are common, indole derivatives can occasionally reduce tetrazolium salts non-enzymatically, leading to false positives. ATP-based luminescence (e.g., CellTiter-Glo®) is more robust for hydrophobic small molecules and offers higher sensitivity.

Workflow Diagram:

CytotoxicityWorkflow Stock Compound Stock (50 mM in DMSO) Dilution Serial Dilution (2x conc. in Media) Stock->Dilution 1:1000 Treatment Treatment (24h - 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Adherence (24h) Readout ATP Luminescence (RLU Measurement) Treatment->Readout Lysis + Reagent Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Figure 1. Optimized workflow for high-throughput cytotoxicity screening of indole derivatives.

Protocol Steps:

  • Seeding: Plate cells (3,000–5,000 cells/well) in white-walled 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Dilution:

    • Prepare a 2x intermediate dilution series in culture medium to ensure the final DMSO concentration remains constant (≤ 0.5%) across all wells.

    • Recommended range: 0.1 µM to 100 µM (8-point dose response).

  • Treatment: Remove old media (optional, or add 2x concentrated compound directly to existing volume). Treat for 48 or 72 hours.

  • Assay: Equilibrate plate to room temperature (30 min). Add ATP detection reagent equal to the volume of cell culture medium.

  • Measurement: Shake orbitally for 2 minutes to induce lysis. Incubate 10 minutes to stabilize signal. Read Luminescence.

Secondary Screen: Membrane Integrity (LDH Release)

Why this method? To distinguish between cytostatic effects (growth arrest, low ATP) and cytotoxic effects (necrosis/lysis).

Protocol Steps:

  • Supernatant Collection: After treatment (from 3.1), transfer 50 µL of culture supernatant to a clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop: Add Stop Solution (Acetic acid or SDS based).

  • Quantification: Measure Absorbance at 490 nm.

  • Calculation:

    
    
    
Mechanistic Validation: Multiplexed Apoptosis Assay

Indole derivatives often induce apoptosis via the Intrinsic (Mitochondrial) Pathway.

Pathway Diagram:

IndoleApoptosis Compound 5-chloro-2-ethyl-1H-indole Target Kinase Inhibition (EGFR/BRAF) or ROS Compound->Target Binding/Stress Mito Mitochondrial Depolarization Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Frag/Blebbing) Casp3->Apoptosis

Caption: Figure 2.[3][4][5] Postulated Mechanism of Action (MoA) for halogenated indoles inducing apoptosis.

Protocol (Caspase-Glo 3/7):

  • Multiplex this with the viability assay if possible, or run in parallel.

  • Add Caspase-Glo 3/7 reagent directly to cells.

  • Luminescence is proportional to Caspase 3/7 activity.

  • Interpretation: A decrease in ATP (Viability) accompanied by an increase in Caspase signal confirms apoptosis. A decrease in ATP with no Caspase activity suggests necrosis (confirmed by high LDH).

Data Analysis & Interpretation

4.1. Quantitative Metrics Summarize your findings using the following template:

Compound IDCell LineIC50 (µM) [ATP]LDH Release (at 50 µM)Mode of Death
5-Cl-2-Et-Indole HepG2Calculated ValueLow (<10%)Cytostatic
5-Cl-2-Et-Indole HCT-116Calculated ValueModerate (30%)Apoptotic
Doxorubicin (Pos Ctrl) HCT-1160.5 µMHigh (>80%)Mixed

4.2. Troubleshooting Common Issues

  • Precipitation: If the media turns cloudy upon adding the compound, the concentration exceeds the solubility limit. Reduce the top concentration or increase the DMSO ratio (do not exceed 1%).

  • Edge Effects: Indoles can be volatile or adsorb to plastics. Use plate sealers and avoid using the outer wells of the 96-well plate (fill with PBS instead).

References

  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives. Medicinal Chemistry, 2019.[6] Link

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation. MDPI, 2023. Link

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. MDPI, 2023. Link

  • Cytotoxicity of Indole Derivatives on HEK-293 and HepG2. PMC, 2015. Link

Sources

Method

Derivatization of 5-chloro-2-ethyl-1H-indole for SAR studies

Application Note: Strategic Derivatization of 5-chloro-2-ethyl-1H-indole for High-Throughput SAR Profiling Executive Summary & Strategic Rationale The 5-chloro-2-ethyl-1H-indole scaffold represents a "privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-chloro-2-ethyl-1H-indole for High-Throughput SAR Profiling

Executive Summary & Strategic Rationale

The 5-chloro-2-ethyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of electronic deactivation and steric occlusion. Unlike the ubiquitous indole or 5-methoxyindole, this scaffold presents specific challenges and opportunities for Structure-Activity Relationship (SAR) studies:

  • 5-Chloro Substituent: Provides a lipophilic, electron-withdrawing handle that modulates the pKa of the indole NH (making it more acidic) and serves as a latent handle for cross-coupling, albeit requiring specialized catalytic systems due to the inertness of the aryl chloride.

  • 2-Ethyl Group: Blocks the metabolically labile C2 position and induces a specific conformational tilt in receptor binding pockets, often enhancing selectivity over 2-unsubstituted analogs (e.g., in Melatonin or Kinase receptor binding).

This guide details three orthogonal derivatization vectors to rapidly expand this core into a diverse chemical library.

Strategic Analysis: The Reactivity Triad

To maximize SAR efficiency, we treat the scaffold as having three distinct "vectors" of modification.

Figure 1: Orthogonal derivatization vectors for the 5-chloro-2-ethyl-1H-indole scaffold.

Protocol A: C3-Formylation (The "Growth" Vector)

The C3 position is the most nucleophilic site on the indole ring. However, the electron-withdrawing 5-chloro group slightly deactivates the ring, requiring robust electrophiles. The Vilsmeier-Haack reaction is the gold standard here, yielding the C3-aldehyde which serves as a versatile gateway for Reductive Amination (to access amine libraries).

Mechanism & Causality

We utilize POCl3 and DMF to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[1] The 2-ethyl group provides steric bulk that prevents over-reaction or side reactions at C2, directing substitution exclusively to C3.

Step-by-Step Protocol

Reagents:

  • Starting Material: 5-chloro-2-ethyl-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 eq, anhydrous)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Critical: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins until a white/yellowish precipitate or suspension forms.
  • Addition: Dissolve 5-chloro-2-ethyl-1H-indole in minimal DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde product is typically more polar than the starting material.

    • Note: If conversion is sluggish due to the 5-Cl deactivation, heat to 40°C.

  • Hydrolysis: Pour the reaction mixture carefully into crushed ice/saturated Sodium Acetate (

    
    ) solution. Why NaOAc? It buffers the solution, preventing acid-catalyzed polymerization of the indole during quenching.
    
  • Workup: Stir for 30 mins. A solid precipitate (the aldehyde) often forms. Filter or extract with EtOAc.[2] Wash organic layer with

    
     and Brine.
    
  • Yield Expectation: 85-95%.

Downstream Application (Library Gen): The resulting aldehyde is subjected to Reductive Amination (


, 

, DCE) to generate a library of C3-aminomethyl derivatives.

Protocol B: C5-Cross Coupling (The "Target" Vector)

Functionalizing the C5-position is challenging because aryl chlorides are notoriously inert in Pd-catalyzed couplings compared to bromides or iodides. Standard


 conditions often fail. We employ Buchwald’s Pre-catalyst systems (e.g., XPhos Pd G2)  to facilitate oxidative addition into the electron-rich, deactivated C-Cl bond.
Mechanism & Causality

The 5-position allows extension of the pharmacophore into deep hydrophobic pockets of target proteins. The 2-ethyl group remains untouched, maintaining the core binding pose.

Step-by-Step Protocol (Suzuki-Miyaura)

Reagents:

  • Substrate: 5-chloro-2-ethyl-1H-indole (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the indole, boronic acid, and phosphate base. Add the solvent mixture.[1][3] Sparge with Argon for 10 minutes. Critical: Oxygen is the enemy of active Pd(0) species; thorough degassing is non-negotiable.

  • Catalyst Addition: Add XPhos Pd G2 rapidly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2-12 hours.

    • Self-Validation: The reaction mixture should turn black (Pd precipitation) only after the reaction is complete. Early blackening suggests catalyst death (insufficient degassing).

  • Workup: Filter through a celite pad to remove Pd residues. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography. 5-aryl indoles are often highly fluorescent; use a UV lamp to track fractions.

Protocol C: N1-Alkylation (The "Bioavailability" Vector)

Modifying the indole nitrogen modulates Hydrogen Bond Donor (HBD) capacity and lipophilicity (


).
Step-by-Step Protocol

Reagents:

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Electrophile: Alkyl Halide (

    
    ) (1.1 eq)
    
  • Solvent: Anhydrous DMF or THF

Procedure:

  • Deprotonation: Dissolve indole in anhydrous DMF at 0°C. Add NaH portion-wise.

    • Observation: Evolution of

      
       gas. The solution will turn yellow/orange as the indolyl anion forms.
      
  • Alkylation: After 15 mins, add the Alkyl Halide dropwise.

  • Completion: Warm to RT. Reaction is usually instantaneous (<1 hour) due to the high nucleophilicity of the anion.

  • Quench: Carefully add water (dropwise) to quench excess NaH.

Data Summary & SAR Logic

When analyzing the library generated from these protocols, organize data to correlate structural changes with biological readout (


, 

).
Derivative ClassVectorChemical ChangePrimary SAR GoalExpected Physicochemical Shift
Series A C3Formyl -> AminomethylH-Bond Interaction / Salt BridgeIncreased polarity, Basic pKa introduced
Series B N1Methyl/Benzyl/SulfonylPermeability / metabolic stabilityIncreased LogP, Removal of H-Bond Donor
Series C C5Biaryl / HeteroarylHydrophobic Pocket occupancySignificant MW increase, pi-stacking potential

Figure 2: Iterative SAR workflow for indole library generation.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: The Vilsmeier-Haack Reaction (Review)[4][5]

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[4] Comprehensive Organic Synthesis.

    • URL:[Link]

  • Suzuki Coupling of Aryl Chlorides

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Billingsley, K., & Buchwald, S. L. (2008). Journal of the American Chemical Society.[6][7]

    • URL:[Link]

  • Indole Reactivity & SAR Applications

    • Title: Synthesis, Reactions and Medicinal Uses of Indole[8]

    • Source: Pharmaguideline
    • URL:[Link]

  • C3-Functionalization Protocols

    • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles
    • Source: Kim, H., et al. (2018). The Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application

Application Note: Structural Basis and Protocol for Docking 5-chloro-2-ethyl-1H-indole into the EGFR Kinase Domain

Abstract This application note provides a rigorous, step-by-step protocol for the molecular docking of 5-chloro-2-ethyl-1H-indole into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). Utilizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous, step-by-step protocol for the molecular docking of 5-chloro-2-ethyl-1H-indole into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). Utilizing the wild-type EGFR kinase domain (PDB: 1M17 ), this guide elucidates the critical "hinge-binding" mechanism characteristic of kinase inhibitors. We focus on the causality behind parameter selection, the validation of the docking grid via RMSD re-docking, and the structural interpretation of the indole scaffold's interaction with residue Met793 . This protocol serves as a foundational workflow for Fragment-Based Drug Design (FBDD) campaigns targeting receptor tyrosine kinases.

Introduction & Scientific Rationale

Biological Context: The EGFR Hinge Region

The EGFR kinase domain is a bilobal structure consisting of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe), connected by a flexible "hinge" region.[1][2][3] In ATP-competitive inhibition, the small molecule inhibitor mimics the adenine ring of ATP, anchoring itself to the hinge region via hydrogen bonds.

  • Key Residue: Met793 (Methionine 793). The backbone amide and carbonyl of this residue are the primary hydrogen bond donor/acceptor sites for inhibitor scaffolds [1].

  • Gatekeeper Residue: Thr790 .[1][3] Located at the back of the pocket, this residue controls access to the hydrophobic back pocket. Mutations here (e.g., T790M) are a primary cause of drug resistance [2].

Ligand Chemistry: The Indole Scaffold

The ligand 5-chloro-2-ethyl-1H-indole represents a privileged pharmacophore in kinase inhibition.

  • 1H-Indole Core: Acts as a bioisostere for the purine ring of ATP. The N1-hydrogen serves as a critical Hydrogen Bond (H-bond) donor.

  • 5-Chloro Substituent: A lipophilic halogen intended to occupy the hydrophobic pocket near the gatekeeper (Thr790) or the catalytic lysine (Lys745), enhancing affinity via hydrophobic contacts or halogen bonding.

  • 2-Ethyl Group: Provides steric bulk to fill the space along the hinge interface, potentially restricting the rotational freedom of the scaffold.

Computational Methodology (Protocol)

Workflow Overview

The following diagram illustrates the critical path for this experiment, ensuring data integrity from structure selection to pose analysis.

DockingWorkflow PDB_Select 1. Structure Selection (PDB: 1M17) Prep_Prot 2. Protein Preparation (Remove H2O, Protonate pH 7.4) PDB_Select->Prep_Prot Prep_Lig 3. Ligand Preparation (5-Cl-2-Et-Indole & Erlotinib) PDB_Select->Prep_Lig Grid_Gen 4. Grid Generation (Center: Met793/Erlotinib) Prep_Prot->Grid_Gen Prep_Lig->Grid_Gen Valid_Redock 5. Validation: Re-docking (Calc. RMSD < 2.0 Å) Grid_Gen->Valid_Redock Dock_Prod 6. Production Docking (Indole Fragment) Valid_Redock->Dock_Prod If RMSD Pass Analysis 7. Interaction Analysis (H-bond: Met793) Dock_Prod->Analysis

Figure 1: Step-by-step computational workflow for EGFR small molecule docking.

Step-by-Step Protocol
Step 1: System Selection and Preparation

We utilize PDB ID: 1M17 (Resolution 2.60 Å), which contains the EGFR kinase domain complexed with Erlotinib [3].[4] This structure is chosen because the active site is already in a conformation competent for binding planar aromatic inhibitors.

  • Clean-up: Remove all crystallographic water molecules. While some waters mediate interactions, for fragment docking, we assume the ligand displaces solvent.

  • Protonation: Apply a hydrogen bond network optimization (e.g., PropKa) at pH 7.4 . Ensure Histidine tautomers are optimized for local H-bonding.

Step 2: Ligand Construction
  • Extract Reference: Extract the co-crystallized ligand (Erlotinib/AQ4) to serve as the center of the grid box.

  • Build Target: Construct 5-chloro-2-ethyl-1H-indole in 3D.

  • Energy Minimization: Minimize the ligand using the MMFF94 or OPLS3e force field to correct bond lengths and angles.

    • Critical Check: Ensure the indole nitrogen (N1) is protonated (neutral indole, not deprotonated) to act as a donor.

Step 3: Grid Generation

Define the search space (Grid Box) where the docking algorithm will sample ligand conformations.

  • Center: Coordinates of the extracted Erlotinib centroid.

  • Dimensions:

    
     Å. This is sufficient to cover the ATP pocket and the entrance channel.
    
  • Constraints (Optional): Define a positional constraint on Met793 backbone nitrogen/oxygen if the software allows (e.g., Glide H-bond constraint) to enforce the hinge interaction.

Step 4: Validation (Self-Docking)

Before docking the new indole, you must validate the system.

  • Dock the extracted Erlotinib back into the prepared protein.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[5]

  • Acceptance Criteria: RMSD must be

    
     Å  (ideally 
    
    
    
    Å) [4].
Step 5: Production Docking

Dock the 5-chloro-2-ethyl-1H-indole . Use "Standard Precision" (SP) parameters. Generate 10 poses per ligand to analyze clustering.

Results Interpretation

Quantitative Analysis

Summarize the docking scores (binding affinity estimates) in a structured format. Note that fragment scores are generally lower (less negative) than full inhibitors like Erlotinib due to fewer atoms.

LigandDocking Score (kcal/mol)*RMSD (Å)Key Interaction (Met793)
Erlotinib (Ref) -9.5 to -11.00.8 (Self-dock)Yes (N1 Acceptor)
5-Cl-2-Et-Indole -6.0 to -7.5 (Est.)N/AYes (NH Donor)

*Scores are approximate and algorithm-dependent (e.g., Vina vs. Glide).

Structural Interaction Map

The following diagram details the expected binding mode of the indole fragment. The Indole NH donates a hydrogen bond to the backbone Carbonyl of Met793. The 5-Chloro substituent projects into the hydrophobic pocket.

InteractionMap Indole_Core Indole Scaffold Indole_NH N1-H (Donor) Indole_Core->Indole_NH Chloro_5 5-Chloro Indole_Core->Chloro_5 Ethyl_2 2-Ethyl Indole_Core->Ethyl_2 Met793_CO Met793 (C=O) Backbone Acceptor Indole_NH->Met793_CO Hydrogen Bond (Critical) Hydro_Pocket Hydrophobic Pocket (Leu718, Val726) Chloro_5->Hydro_Pocket Hydrophobic/Halogen Gatekeeper Thr790 (Gatekeeper) Chloro_5->Gatekeeper Proximity Solvent Solvent Front Ethyl_2->Solvent Steric fit

Figure 2: Predicted interaction map of 5-chloro-2-ethyl-1H-indole within the EGFR ATP-binding site.

Causality of Interactions
  • Hinge Interaction (Met793): This is the "anchor." If the docking pose does not show the Indole NH interacting with Met793 (distance

    
     Å, angle 
    
    
    
    ), the pose is likely an artifact.
  • 5-Chloro Positioning: The hydrophobic nature of the chlorine atom drives the orientation of the indole ring to bury this substituent away from water, directing it towards the hydrophobic back pocket (residues Leu718, Val726) [5].

  • 2-Ethyl Sterics: The ethyl group prevents the molecule from sliding too deep into the pocket or flipping into an inverted orientation that would clash with the gatekeeper (Thr790) or the solvent interface.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[6] Journal of Biological Chemistry, 277(48), 46265-46272. [6]

  • Kobayashi, S., et al. (2005). EGFR mutation and resistance of non-small-cell lung cancer to gefitinib. New England Journal of Medicine, 352(8), 786-792.

  • RCSB Protein Data Bank. Entry 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib.[7][8] [8]

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling, 49(2), 444-460.

  • Mishra, C. B., et al. (2017). Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. Current Topics in Medicinal Chemistry, 17.

Sources

Method

Developing Cell-Permeable Inhibitors from 5-chloro-2-ethyl-1H-indole: An Application Note and Protocol Guide

Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its many derivatives, the 5-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its many derivatives, the 5-chloro-indole core has garnered significant attention for its role in potent kinase inhibitors and other therapeutic agents.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of cell-permeable inhibitors derived from the novel scaffold, 5-chloro-2-ethyl-1H-indole. We will explore the rationale behind its selection, propose a robust synthetic strategy, and detail protocols for assessing the cell permeability and biological activity of its derivatives. This document aims to serve as a practical resource, bridging synthetic chemistry with cellular biology to accelerate the discovery of new therapeutic candidates.

Introduction: The Rationale for 5-chloro-2-ethyl-1H-indole as a Starting Scaffold

The indole scaffold's unique electronic properties and its ability to mimic protein structures allow it to bind to various enzymes in a reversible manner.[1] The introduction of a chlorine atom at the 5-position can significantly enhance the biological activity of indole derivatives. This electron-withdrawing group can modulate the compound's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] Numerous studies have highlighted the potential of 5-chloro-indole derivatives as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[3][5]

The further incorporation of a 2-ethyl group on the indole ring offers a strategic vector for chemical modification. This alkyl substituent can be further functionalized to introduce various pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of target binding and cell permeability. The logical progression from the well-established 5-chloro-indole scaffold to the novel 5-chloro-2-ethyl-1H-indole provides a promising starting point for the development of a new generation of cell-permeable inhibitors.

Designing for Cell Permeability: Key Principles and Strategies

A critical challenge in drug discovery is ensuring that a biologically active compound can cross the cell membrane to reach its intracellular target. Several factors govern a small molecule's ability to passively diffuse across the lipid bilayer, often summarized by empirical rules such as Lipinski's Rule of Five. Key physicochemical properties to consider include:

  • Lipophilicity (logP): An optimal balance is crucial. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can hinder membrane permeation.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.

Strategies to Enhance Cell Permeability of 5-chloro-2-ethyl-1H-indole Derivatives:

  • Masking Polar Groups: Temporarily masking polar functionalities, such as carboxylic acids or amines, with lipophilic groups can create a "prodrug" that is more readily absorbed. These masking groups are then cleaved by intracellular enzymes to release the active compound.

  • Introduction of Lipophilic Moieties: Strategic addition of small, lipophilic groups can increase the overall lipophilicity of the molecule.

  • Conformational Control: Modifying the molecule to favor a conformation that minimizes the exposure of polar groups in a non-polar environment can improve membrane transit.

Synthesis and Characterization of 5-chloro-2-ethyl-1H-indole Derivatives

A robust and versatile synthetic route is essential for generating a library of derivatives for biological screening. The Fischer indole synthesis is a classic and reliable method for constructing the indole core from a substituted phenylhydrazine and a ketone or aldehyde.[6][7]

Proposed Synthesis of the Core Scaffold: 5-chloro-2-ethyl-1H-indole

The synthesis of 5-chloro-2-ethyl-1H-indole can be achieved via the Fischer indole synthesis using (4-chlorophenyl)hydrazine and 2-pentanone as starting materials.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chlorophenylhydrazine C Acid Catalyst (e.g., H2SO4, PPA) A->C + B 2-Pentanone B->C D Heat C->D Fischer Indole Synthesis E 5-chloro-2-ethyl-1H-indole D->E

Caption: Proposed Fischer Indole Synthesis of 5-chloro-2-ethyl-1H-indole.

Protocol: Fischer Indole Synthesis of 5-chloro-2-ethyl-1H-indole

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • 2-Pentanone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid, add 2-pentanone (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 5-chloro-2-ethyl-1H-indole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diversification of the Scaffold

With the core scaffold in hand, a variety of chemical modifications can be introduced to explore the SAR. For example, the indole nitrogen can be alkylated or acylated, and electrophilic aromatic substitution can be performed at the C3 position.

In Vitro Evaluation of Cell Permeability

Assessing the cell permeability of newly synthesized compounds is a critical step in the drug discovery workflow. Two widely used in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[8][9] It is a cost-effective method for initial screening of a large number of compounds.

Protocol: PAMPA

Materials:

  • 96-well filter plates (donor plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds

  • Control compounds (high and low permeability)

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare the Donor Plate: Carefully add 5 µL of the lipid solution to the filter of each well in the donor plate.

  • Prepare Compound Solutions: Prepare a 10 mM stock solution of each test compound in DMSO. Dilute the stock solution with PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Load the Plates: Add 200 µL of the compound solution to each well of the donor plate. Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells. Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability (Pe) can be calculated using the following equation:

    Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * time)

    Where:

    • [drug]acceptor is the concentration of the drug in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • V_D is the volume of the donor well.

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the filter.

    • time is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[10][11] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11] This assay can assess both passive diffusion and active transport mechanisms.

Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, measure the TEER of each well. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, a Lucifer yellow rejection assay can be performed to confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37 °C with 5% CO₂ for 2 hours with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

  • Calculate Efflux Ratio (ER): The efflux ratio is calculated as:

    ER = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

In Silico Prediction of ADME Properties

Computational tools can provide valuable insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates in the early stages of discovery.[12][13] Various software packages and online servers can predict parameters such as:

  • Human Intestinal Absorption (HIA): Predicts the percentage of a compound that will be absorbed from the gut.

  • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross into the central nervous system.

  • CYP450 Inhibition: Predicts the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

  • Plasma Protein Binding: Predicts the extent to which a compound will bind to proteins in the blood.

  • Toxicity: Predicts potential toxicities such as mutagenicity and carcinogenicity.

Workflow for In Silico ADME Prediction:

G A 2D Structure of 5-chloro-2-ethyl-1H-indole Derivative B In Silico ADME Prediction Software (e.g., SwissADME, pkCSM) A->B C Predicted ADME Properties (HIA, BBB, CYP Inhibition, etc.) B->C D Analysis and Prioritization of Compounds C->D E Selection of Candidates for Synthesis and In Vitro Testing D->E

Caption: Workflow for in silico ADME prediction of indole derivatives.

Biological Activity Screening: A Tiered Approach

Based on the known activities of related 5-chloro-indole derivatives, a logical first step is to screen new compounds for their ability to inhibit protein kinases involved in cancer cell signaling.[4][5]

Proposed Tiered Screening Workflow:

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: Mechanistic Studies A Biochemical Kinase Assays (e.g., EGFR, BRAF, VEGFR) B Cell Proliferation Assays (e.g., MTT, SRB on cancer cell lines) A->B Active Compounds C Western Blot Analysis (Phosphorylation of downstream targets) B->C Potent Compounds D Cell Cycle Analysis C->D E Apoptosis Assays C->E

Caption: A tiered approach for the biological evaluation of 5-chloro-2-ethyl-1H-indole derivatives.

Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29)

  • Cell culture medium

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Summary and Interpretation

To facilitate the analysis and comparison of data, it is recommended to summarize all quantitative results in a structured table.

Table 1: Summary of Physicochemical and Biological Data for 5-chloro-2-ethyl-1H-indole Derivatives

Compound IDMolecular Weight ( g/mol )clogPPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioKinase IC₅₀ (nM) [Target]Cell Proliferation IC₅₀ (µM) [Cell Line]
Scaffold CalculatedCalculatedExperimentalExperimentalCalculatedExperimentalExperimental
Derivative 1 CalculatedCalculatedExperimentalExperimentalCalculatedExperimentalExperimental
Derivative 2 CalculatedCalculatedExperimentalExperimentalCalculatedExperimentalExperimental
... .....................

Conclusion

The 5-chloro-2-ethyl-1H-indole scaffold represents a promising starting point for the development of novel, cell-permeable inhibitors. By leveraging established synthetic methodologies, such as the Fischer indole synthesis, and employing a systematic approach to biological evaluation, researchers can efficiently explore the therapeutic potential of this chemical class. The protocols and strategies outlined in this guide provide a comprehensive framework to support these discovery efforts, from initial compound design to mechanistic studies. The integration of in silico, in vitro, and cellular assays will be crucial in identifying lead candidates with optimal potency, permeability, and drug-like properties.

References

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • A three-component Fischer indole synthesis. (2009). Nature Protocols, 4(8), 1143–1148. [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Venkataramana, C. H. S., Sravani, K. M. R., Singh, S. S., & Madhavan, V. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(1), 133-137.
  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. (2023). Medicinal Chemistry, 19(2), 163-173. [Link]

  • Candidate Molecule Selection Based on In Silico Predicted ADMET Properties of 12 Indenoindole Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). Heliyon, 6(11), e05473. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • A recent review on indole: a privileged structure scaffold. (2016). ResearchGate. Retrieved from [Link]

  • In silico ADME prediction results for some active compounds, donepezil... (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer Indole Synthesis. (2014, August 27). Chem-Station Int. Ed.. Retrieved from [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2023). RSC Medicinal Chemistry, 14(5), 826-879. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2491-2497. [Link]

  • A simplified synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and ethyl 5-chloro-6-fluoro-1H-H-indole-2-carboxylate. (2002). Organic Preparations and Procedures International, 34(5), 515-519. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). News-Medical.net. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. (2021). Bioorganic Chemistry, 115, 105214. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). Molecules, 28(3), 1277. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(12), 19937-19962. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1184-1193.
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]

  • Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. (2025). ResearchGate. Retrieved from [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Scientific Reports, 13(1), 8758. [Link]

  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). Retrieved from [Link]

  • Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b][8][9][14]thiadiazole derivatives as novel BCL-2 specific inhibitors. (2018). ResearchGate. Retrieved from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Pharmaceuticals, 16(7), 1026. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2007). Journal of Medicinal Chemistry, 50(25), 6287-6296. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-2-ethyl-1H-indole

Welcome to the technical support guide for the synthesis of 5-chloro-2-ethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-chloro-2-ethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is most commonly achieved via the Fischer indole synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My yield of 5-chloro-2-ethyl-1H-indole is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis are a common issue and can stem from several factors, primarily related to the stability of intermediates and competing side reactions. The key steps are the formation of the (4-chlorophenyl)hydrazone from (4-chlorophenyl)hydrazine and butan-2-one, followed by acid-catalyzed cyclization.

Potential Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation reaction may not have gone to completion.

    • Solution: Ensure equimolar amounts of the hydrazine and ketone are used. The reaction can be gently heated, and progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Isolating and purifying the hydrazone before the cyclization step can sometimes improve the final yield.

  • Suboptimal Acid Catalyst and Conditions: The choice and concentration of the acid catalyst are critical.[1][2] Too strong an acid or too high a temperature can promote side reactions.

    • Solution: Experiment with different acid catalysts. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, Lewis acids such as ZnCl₂, BF₃, or FeCl₃ can also be effective and may offer milder conditions.[2][3][4] Careful control of the reaction temperature is necessary to achieve the desired outcome.[1]

  • Competing Side Reactions: The primary cause of low yield is often the diversion of intermediates into non-productive pathways.

    • N-N Bond Cleavage: The crucial[5][5]-sigmatropic rearrangement competes with a heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[6] This cleavage leads to the formation of 4-chloroaniline and other degradation products instead of the indole. The presence of an electron-withdrawing group like chlorine on the phenyl ring can influence the stability of the intermediates.

      • Mitigation: Carefully control the acidity and temperature. Lowering the temperature and using the minimum effective concentration of acid can disfavor the cleavage pathway.

    • Aldol Condensation/Friedel-Crafts Products: These side reactions can occur under acidic conditions, consuming starting materials and complicating purification.[5]

      • Mitigation: Ensure the purity of the starting ketone (butan-2-one). Running the reaction at the lowest effective temperature can minimize these bimolecular side reactions.

Question 2: My final product is impure, showing multiple spots on TLC even after workup. What are these impurities and how can I remove them?

Answer:

The presence of multiple spots on TLC indicates a mixture of the desired product and various side products. Identifying these impurities is key to optimizing both the reaction and the purification strategy.

Common Impurities:

  • Unreacted (4-chlorophenyl)hydrazone: If the cyclization did not go to completion.

  • 4-chloroaniline: Formed from the N-N bond cleavage side reaction.[6]

  • Regioisomers (less common with butan-2-one): While butan-2-one typically yields the 2-ethylindole, harsh conditions could potentially lead to minor isomers, although this is less likely than with unsymmetrical ketones.[7]

  • Polymeric/Tar-like substances: Often formed under strongly acidic and high-temperature conditions.

Purification Strategy:

  • Acid-Base Extraction: During the workup, a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities like residual 4-chloroaniline. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will neutralize any remaining acid catalyst.

  • Column Chromatography: This is the most effective method for separating the target indole from closely related impurities.

    • Recommended System: Silica gel is the standard stationary phase. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective for eluting indoles.

    • Troubleshooting Chromatography: If separation is challenging, consider adding a small percentage (e.g., 0.5-1%) of a volatile base like triethylamine to the eluent. This can prevent the slightly acidic silica from causing the product to streak on the column.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an excellent final purification step to remove minor impurities and obtain highly pure material.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the Fischer synthesis of 5-chloro-2-ethyl-1H-indole?

Answer:

The Fischer indole synthesis is a classic and versatile method discovered by Emil Fischer in 1883.[3][8] The reaction proceeds through several key steps to convert (4-chlorophenyl)hydrazine and butan-2-one into the final indole product under acidic conditions.[2][4][8]

The mechanism involves:

  • Hydrazone Formation: (4-chlorophenyl)hydrazine reacts with butan-2-one to form the corresponding (4-chlorophenyl)hydrazone.[9]

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.[4][9]

  • [5][5]-Sigmatropic Rearrangement: After protonation of the enamine, the key C-C bond is formed via a[5][5]-sigmatropic rearrangement, which breaks the weak N-N bond.[3][8]

  • Aromatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, forming a di-imine intermediate.

  • Ammonia Elimination: This intermediate then undergoes an acid-catalyzed intramolecular cyclization and subsequent elimination of an ammonia molecule to form the stable, aromatic indole ring.[4][9]

Below is a diagram illustrating this pathway.

Fischer_Indole_Synthesis Mechanism of 5-chloro-2-ethyl-1H-indole Synthesis Start (4-chlorophenyl)hydrazine + Butan-2-one Hydrazone (E/Z)-1-(butan-2-ylidene)-2- (4-chlorophenyl)hydrazine Start->Hydrazone Condensation (-H2O) Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Ene-hydrazine Enamine->Protonated_Enamine + H+ Rearrangement_TS [3,3]-Sigmatropic Rearrangement Protonated_Enamine->Rearrangement_TS Diimine Di-imine Intermediate Rearrangement_TS->Diimine C-C bond formation N-N bond cleavage Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole 5-chloro-2-ethyl-1H-indole (Final Product) Aminal->Indole -NH3 Aromatization

Caption: Key steps in the Fischer indole synthesis pathway.

Question 2: What are the most critical parameters to control during this synthesis?

Answer:

The success of the Fischer indole synthesis hinges on the careful control of several reaction parameters to maximize the yield of the desired product and minimize side reactions.

ParameterImportanceRecommended Control Measures
Acid Catalyst The choice of Brønsted or Lewis acid and its concentration directly impacts reaction rate and side product formation.[1][2][3]Start with common catalysts like polyphosphoric acid (PPA) or ZnCl₂. Optimize the concentration; typically, catalytic amounts are sufficient, but some protocols use the acid as a solvent.
Temperature Temperature affects the rate of all reactions, including the desired rearrangement and undesired side reactions like N-N bond cleavage and polymerization.[1]Monitor the reaction closely. Start at a moderate temperature (e.g., 80 °C) and adjust as needed based on TLC analysis. Avoid excessive heating, which often leads to tar formation.
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can promote product degradation or side reactions.Track the disappearance of the hydrazone intermediate and the appearance of the indole product using TLC. Quench the reaction once the starting material is consumed or the product spot appears to diminish.
Purity of Reagents Impurities in the starting hydrazine or ketone can catalyze unwanted side reactions, such as aldol condensations.[5]Use reagents of high purity. If necessary, purify the (4-chlorophenyl)hydrazine and distill the butan-2-one before use.
Question 3: How can I prevent the major side reactions associated with this synthesis?

Answer:

Preventing side reactions is crucial for achieving a good yield and simplifying purification. The main competing pathways are N-N bond cleavage and reactions stemming from the electrophilic nature of the intermediates.

Side_Reactions Key Reaction Pathways Protonated_Enamine Protonated Ene-hydrazine Intermediate Desired_Pathway [3,3]-Sigmatropic Rearrangement Protonated_Enamine->Desired_Pathway Desired Path (Controlled Temp/Acidity) Side_Pathway1 Heterolytic N-N Bond Cleavage Protonated_Enamine->Side_Pathway1 Side Reaction (Excess Acid/Heat) Side_Pathway2 Other Side Reactions (e.g., Polymerization) Protonated_Enamine->Side_Pathway2 Side Reaction (Harsh Conditions) Indole_Product 5-chloro-2-ethyl-1H-indole Desired_Pathway->Indole_Product Cleavage_Products 4-chloroaniline + Iminyl Carbocation Side_Pathway1->Cleavage_Products Tar Tar / Byproducts Side_Pathway2->Tar

Caption: Desired synthesis route vs. major side reaction pathways.

Strategies for Minimization:

  • To Minimize N-N Bond Cleavage: This is the most significant side reaction.[6] It is favored by conditions that excessively stabilize the potential carbocation formed upon cleavage.

    • Action: Use the mildest possible acid catalyst and the lowest temperature that still allows the[5][5]-sigmatropic rearrangement to proceed at a reasonable rate. Careful optimization is key.

  • To Minimize Polymerization/Tar Formation: Indoles, particularly under strong acid, can be susceptible to polymerization.

    • Action: Avoid overly concentrated strong acids and high temperatures. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation. A one-pot synthesis where the hydrazone is not isolated can sometimes prevent the handling of sensitive intermediates.[7]

  • To Minimize Friedel-Crafts/Aldol Reactions: These are less common but can occur.

    • Action: Maintain a clean reaction vessel and use pure reagents.[5] Keeping the reaction concentration moderate can also disfavor these intermolecular side reactions.

Experimental Protocols

Disclaimer: The following is a generalized protocol based on established Fischer indole synthesis methodologies.[10] Optimization of reagents, solvents, and reaction conditions is necessary for specific laboratory setups.

Protocol 1: Synthesis of (E/Z)-1-(butan-2-ylidene)-2-(4-chlorophenyl)hydrazine
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approx. 5-10 mL per gram of hydrazine).

  • Neutralization: Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and free the hydrazine base. Stir for 15 minutes at room temperature.

  • Condensation: Add butan-2-one (1.05 eq) to the mixture. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexane) until the hydrazine spot has disappeared (typically 1-3 hours).

  • Isolation: Cool the reaction mixture in an ice bath. If a precipitate forms, collect it by vacuum filtration. If not, add cold water to precipitate the hydrazone.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. Dry the resulting solid under vacuum. The hydrazone is often used in the next step without further purification.

Protocol 2: Cyclization to 5-chloro-2-ethyl-1H-indole
  • Setup: Place the dried (4-chlorophenyl)hydrazone (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet.

  • Catalyst/Solvent: Add the chosen acid catalyst.

    • Option A (PPA): Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone) and begin stirring.

    • Option B (Lewis Acid): Suspend the hydrazone in a high-boiling inert solvent like toluene or xylene. Add anhydrous zinc chloride (ZnCl₂) (1.2 eq).

  • Reaction: Heat the mixture to 80-120 °C (the optimal temperature must be determined experimentally). Monitor the progress of the reaction by TLC, observing the formation of the UV-active indole product.

  • Workup:

    • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by pouring the mixture onto crushed ice. If PPA was used, this step must be done slowly and with caution in a fume hood.

    • Neutralize the acidic solution with a strong base, such as 10M NaOH or concentrated NH₄OH, until the pH is > 9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 5-chloro-2-ethyl-1H-indole.

References

  • Hughes, D. L. (n.d.). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(82), 52135-52150. [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • S. L. (n.d.). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]

  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4359-4373. [Link]

  • Chemeurope.com. (n.d.). Fischer indole synthesis. [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles

Welcome to the Technical Support Center for NMR analysis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these vital heterocyclic compounds. Indole scaffolds are cornerstones in medicinal chemistry and materials science, making their precise structural elucidation paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of their spectral analysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the NMR analysis of substituted indoles in a question-and-answer format.

Problem 1: My N-H proton signal is broad or has disappeared entirely.

Q: I've purified my substituted indole, but the ¹H NMR spectrum shows a very broad singlet for the N-H proton, or in some cases, it's completely absent. Why is this happening and how can I confirm its presence?

A: This is a very common and expected phenomenon for the indole N-H proton.[3] The underlying causes are multifactorial:

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment. This allows for rapid relaxation, which can broaden the signal of the directly attached proton.

  • Chemical Exchange: The N-H proton is acidic and can undergo rapid chemical exchange with trace amounts of water or other protic impurities in the deuterated solvent.[4] This exchange can occur on a timescale that is fast relative to the NMR experiment, leading to a broadened or averaged signal that can sometimes disappear into the baseline.

  • Solvent Effects: The chemical shift and appearance of the N-H proton are highly dependent on the solvent used. In hydrogen-bonding solvents like DMSO-d₆, the N-H signal is often sharper and appears further downfield (δ 10-12 ppm) due to the formation of strong hydrogen bonds that slow down the exchange rate. In contrast, in solvents like CDCl₃, the signal is typically found more upfield and is often broader.[5]

Troubleshooting Protocol:

  • D₂O Exchange: To definitively identify the N-H proton signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum.[4] The acidic N-H proton will exchange with deuterium, causing the signal to disappear from the spectrum.

  • Solvent Change: If possible, acquire the spectrum in a different solvent, such as DMSO-d₆ or acetone-d₆, where the N-H proton signal is often more distinct.[4]

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, which may result in a sharper N-H signal.

Problem 2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet.

Q: My substituted indole has a complicated pattern in the aromatic region (around δ 7-8 ppm) that is difficult to interpret. How can I assign the individual proton signals?

A: The benzene portion of the indole ring often gives rise to a complex set of overlapping signals, especially with certain substitution patterns. The protons on this ring are coupled to each other, leading to intricate splitting patterns.[6][7]

Troubleshooting Protocol:

  • Higher Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or 800 MHz instead of 400 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for deciphering complex spectra.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[8][9] Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart. This is crucial for tracing the connectivity of the protons around the benzene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[8][9] By identifying the chemical shift of a proton, you can determine the chemical shift of its attached carbon, and vice-versa.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[8][9] This is particularly useful for identifying quaternary carbons and for confirming assignments made from COSY and HSQC data.

Experimental Workflow for 2D NMR Analysis:

Caption: Workflow for elucidating indole structure using 2D NMR.

Problem 3: I have more signals than expected, suggesting a mixture, but my sample is pure.

Q: My purified indole derivative shows two sets of signals in the NMR spectrum, but I am confident it is a single compound. What could be the cause of this?

A: This phenomenon is often due to the presence of atropisomers.[3]

  • Atropisomerism: If your substituted indole has a bulky group that restricts rotation around a single bond (e.g., a bond connecting the indole to another aromatic ring), you may have a mixture of stable conformers (atropisomers) that are slowly interconverting on the NMR timescale. Each atropisomer will give its own distinct set of NMR signals.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of atropisomers. As the temperature is increased, the rate of rotation around the restricted bond will increase. If the two sets of signals begin to broaden and eventually coalesce into a single set of averaged signals at higher temperatures, this is strong evidence for atropisomerism.

  • 2D EXSY (Exchange Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments can detect chemical exchange between the two sets of signals, which would appear as cross-peaks connecting the corresponding signals of the two atropisomers.

Frequently Asked Questions (FAQs)

Q1: How do substituents affect the ¹H and ¹³C chemical shifts in the indole ring?

A1: The electronic nature and position of a substituent significantly influence the chemical shifts of the indole ring protons and carbons.[10][11][12]

  • Electron-donating groups (EDGs) such as -OCH₃ or -NH₂ increase electron density in the ring, causing the attached and nearby protons and carbons to be more shielded and thus appear at a higher field (lower ppm).[6]

  • Electron-withdrawing groups (EWGs) like -NO₂ or -C(O)R decrease electron density, leading to deshielding and a downfield shift (higher ppm) of the ring's nuclei.[13]

The effect of a substituent is most pronounced at the ortho and para positions relative to its point of attachment.

Typical ¹H and ¹³C Chemical Shift Ranges for Unsubstituted Indole (in CDCl₃):

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~8.1 (broad)-
C2-H~7.2~122
C3-H~6.5~102
C4-H~7.6~121
C5-H~7.1~120
C6-H~7.1~122
C7-H~7.6~111
C3a-~128
C7a-~136

Data sourced from publicly available spectral databases.[14][15] Note that these values can vary with solvent and concentration.

Q2: What are the typical coupling constants (J-values) observed in the indole ring system?

A2: The magnitude of the proton-proton coupling constants provides valuable information about the connectivity and relative positions of protons in the indole ring.[16]

  • Pyrrole Ring:

    • ³J(H2-H3) is typically small, around 2.5-3.5 Hz.

  • Benzene Ring:

    • Ortho coupling: ³J(H4-H5), ³J(H5-H6), ³J(H6-H7) are the largest, typically in the range of 7.0-9.0 Hz.

    • Meta coupling: ⁴J(H4-H6), ⁴J(H5-H7) are smaller, around 1.0-3.0 Hz.

    • Para coupling: ⁵J(H4-H7) is the smallest and often not resolved, typically <1.0 Hz.

These characteristic coupling patterns are instrumental in assigning the protons on the benzene portion of the indole.

Logical Relationship of NMR Data to Molecular Structure:

G cluster_data NMR Data cluster_structure Molecular Structure Information Chemical Shift Chemical Shift Electronic Environment Electronic Environment Chemical Shift->Electronic Environment reflects Integration Integration Proton Count Proton Count Integration->Proton Count determines Coupling Constants (J) Coupling Constants (J) Connectivity (Through-bond) Connectivity (Through-bond) Coupling Constants (J)->Connectivity (Through-bond) reveals 2D Correlations (COSY, HSQC, HMBC) 2D Correlations (COSY, HSQC, HMBC) 2D Correlations (COSY, HSQC, HMBC)->Connectivity (Through-bond) confirms Spatial Proximity (NOE) Spatial Proximity (NOE)

Caption: How different NMR parameters inform molecular structure.

Q3: When should I consider using advanced NMR techniques like NOE analysis?

A3: Nuclear Overhauser Effect (NOE) experiments are crucial when you need to determine the through-space proximity of protons, which is essential for defining the stereochemistry and conformation of your substituted indole.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These 2D experiments show correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are coupled through bonds. This is particularly useful for:

    • Determining the relative stereochemistry of substituents.

    • Establishing the conformation of flexible side chains.

    • Distinguishing between isomers, including atropisomers.

You should consider NOE analysis when the connectivity information from COSY, HSQC, and HMBC is insufficient to fully define the three-dimensional structure of your molecule.

References

  • Benchchem Technical Support Center. (n.d.). NMR Spectroscopy of Indole Compounds.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • ResearchGate. (2016). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

  • MDPI. (n.d.). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Retrieved from [Link]

  • ResearchGate. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Retrieved from [Link]

  • Purdue University. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. Retrieved from [Link]

  • PubMed. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • LOCKSS. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Semantic Scholar. (1994). 13 C NMR spectra of some indole derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]

  • Magritek. (2021). Structural elucidation of indole alkaloids – Strychnine and Brucine. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Denmark Group. (n.d.). 2D-NMR Techniques for the Research Organic Chemist. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • University of Florida. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • University of Maryland. (n.d.). Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]

  • PMC. (2020). Optical properties of 3-substituted indoles. Retrieved from [Link]

  • AZoLifeSciences. (2021). Overcoming the Limitations of NMR. Retrieved from [Link]

  • MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]

  • ACS Publications. (n.d.). Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • PMC. (2023). On-DNA Synthesis of Multisubstituted Indoles. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

  • PubMed. (n.d.). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Acidic Catalyst Removal in Indole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of indole-containing compounds following acid-cat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of indole-containing compounds following acid-catalyzed synthesis. Residual acid can significantly impact yield, purity, and stability, making its effective removal a critical step in your workflow. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic catalysts used in indole synthesis that I'll need to remove?

Indole synthesis methodologies frequently employ a wide range of both Brønsted and Lewis acids to facilitate the key cyclization steps.[1][2][3] The choice of catalyst is crucial and depends on the specific reaction, such as the Fischer, Bischler-Möhlau, or Reissert synthesis.[4][5] Understanding the type of catalyst you've used is the first step in selecting an appropriate removal strategy.

Catalyst TypeCommon ExamplesKey Indole Syntheses
Brønsted Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH), Acetic acid (AcOH)Fischer, Bischler-Möhlau, Reissert[2][3][6]
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)Fischer, Bischler-Möhlau[1][2][3]
Q2: Why is the complete removal of the acidic catalyst so critical for my indole product?

Leaving residual acid in your final product is not merely an issue of impurity; it can actively compromise your results. Indoles, particularly those with electron-rich substituents, are susceptible to acid-catalyzed polymerization or degradation, appearing as an intractable tar or a complex mixture of byproducts.[7]

Key reasons for meticulous acid removal:

  • Product Stability: Indoles can protonate at the C3 position, forming a reactive indoleninium ion that can lead to dimerization or polymerization.[7]

  • Purity for Downstream Applications: Trace acid can interfere with subsequent synthetic steps, poison catalysts (e.g., in palladium-catalyzed cross-couplings), or complicate biological assays.

  • Analytical Integrity: Residual acid can affect chromatographic behavior and spectroscopic analysis, particularly NMR, where acidic protons can cause signal broadening. For gas chromatography (GC) analysis, acidic residues can degrade the column's stationary phase.[8]

Q3: What are the primary workup strategies for removing these acidic catalysts?

There are three main strategies, each with its own advantages and ideal use cases. The choice depends on the catalyst's nature, the indole's stability, and the scale of the reaction.

  • Aqueous Basic Wash (Neutralization & Extraction): This is the most common method. The reaction mixture is diluted with an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The acid catalyst reacts with the base to form a salt, which is highly soluble in the aqueous layer and is thus extracted from the organic phase.[8][9][10]

  • Water Wash: For strong mineral acids like HCl or H₂SO₄, a simple wash with deionized water can be effective at removing the bulk of the catalyst, as they are highly water-soluble.[8] However, this is often followed by a basic wash to ensure complete neutralization.

  • Solid-Supported Scavengers: These are polymer resins functionalized with basic groups (e.g., amine or carbonate). The crude reaction mixture is passed through a cartridge or stirred with the resin. The acid is "scavenged" by binding to the resin, which is then simply filtered off.[11][12][13] This method is excellent for acid-sensitive products as it avoids aqueous conditions.

Q4: How do I select the right workup procedure for my specific reaction?

Choosing the optimal workup is a critical decision. Use the following logic tree to guide your choice.

G start Identify Catalyst Type bronsted Brønsted Acid (HCl, H₂SO₄, p-TsOH) start->bronsted lewis Lewis Acid (ZnCl₂, AlCl₃, BF₃) start->lewis product_stability Is Indole Product Acid/Base Sensitive? bronsted->product_stability lewis_wash Aqueous Wash with Complexing Agent if needed (e.g., Rochelle's Salt, NH₄Cl). Follow with basic wash. lewis->lewis_wash yes_sensitive Yes, Sensitive product_stability->yes_sensitive Yes no_sensitive No, Stable product_stability->no_sensitive No scavenger Use Solid-Supported Scavenger (e.g., PS-Trisamine) for non-aqueous workup. yes_sensitive->scavenger mild_wash Use Mild Basic Wash (e.g., sat. NaHCO₃). Avoid strong bases like NaOH. yes_sensitive->mild_wash standard_wash Standard Aqueous Wash (e.g., NaHCO₃, K₂CO₃) is suitable. no_sensitive->standard_wash

Caption: Decision tree for selecting an acid catalyst workup procedure.

Troubleshooting Guide: Common Workup Issues & Solutions

Q5: I'm performing a sodium bicarbonate wash, but a persistent emulsion has formed. How can I resolve this?

Causality: Emulsions are a frustratingly common issue where the organic and aqueous layers fail to separate cleanly. This is often caused by the presence of polar byproducts or starting materials that act as surfactants, stabilizing the microscopic droplets of one phase within the other. Vigorous shaking is a primary culprit.

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which disrupts the emulsion and forces separation.[8][9]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This is often sufficient for extraction without inducing an emulsion.

  • Filter Through Celite®: If the emulsion is due to fine solid particulates, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to resolve the issue.

Q6: After washing with a basic solution, I tested the aqueous layer and it's still acidic. How many washes are sufficient?

Causality: The partitioning of an acid between an organic and an aqueous layer is an equilibrium process. A single wash may not be sufficient to remove all the acid, especially if the acid has some organic solubility (like p-TsOH) or if a large amount was used.[8]

Protocol for Ensuring Complete Neutralization:

  • Perform the first wash with your chosen basic solution (e.g., saturated NaHCO₃).

  • Drain the aqueous layer into a beaker.

  • Using a glass stirring rod, transfer a drop of this aqueous layer to a piece of pH paper or a universal indicator strip.[8]

  • If the pH is not neutral or basic (pH ≥ 7), perform another wash with a fresh portion of the basic solution.

  • Repeat this process until the aqueous wash is confirmed to be neutral or slightly basic. Typically, 2-3 washes are sufficient.

  • Follow with a final wash with brine to remove residual dissolved water from the organic layer before drying.[8][9]

Q7: My indole is degrading during the basic wash. What are the milder alternatives?

Causality: While indoles are generally more sensitive to acids, some can be sensitive to strong bases, especially if they possess functional groups like esters that can be hydrolyzed.

Solutions:

  • Use a Weaker Base: Saturated sodium bicarbonate (NaHCO₃) is generally the mildest and safest choice.[8][14] Avoid strong bases like sodium hydroxide (NaOH) unless absolutely necessary, as they can cause hydrolysis or other side reactions.[10]

  • Use Dilute Solutions: Instead of a saturated solution, try a 5% aqueous solution of NaHCO₃.

  • Minimize Contact Time: Perform the washes quickly and proceed to the drying step immediately.

  • Switch to a Solid-Supported Scavenger: This is the ideal solution for highly sensitive substrates.[13] By avoiding an aqueous environment altogether, you eliminate the risk of hydrolysis.

Basic Wash ReagentConcentrationStrengthProsCons
Sodium Bicarbonate 5% - SaturatedWeak BaseMild, safe for most functional groups.[10][14]Generates CO₂ gas, requiring careful venting.[8]
Sodium Carbonate 5% - SaturatedModerate BaseStronger than bicarbonate, effective for weaker acids.Can be too basic for sensitive functional groups.
Potassium Carbonate 5% - SaturatedModerate BaseSimilar to sodium carbonate; higher solubility.Can be too basic for sensitive functional groups.
Sodium Hydroxide Dilute (e.g., 1M)Strong BaseVery effective at neutralizing all acids.High risk of hydrolyzing esters or other sensitive groups.[10]
Q8: How do I effectively remove Lewis acids like ZnCl₂ that can form complexes with my product?

Causality: Lewis acids function by accepting electron pairs and can form stable coordination complexes with heteroatoms in your product (like the indole nitrogen) or byproducts. These complexes can sometimes be soluble in the organic layer, making them difficult to remove with a simple water or basic wash.

Specialized Workup Protocols:

  • Quench with a Complexing Agent: Before or during the aqueous wash, add a solution known to chelate or break up these metal complexes.

    • Saturated Ammonium Chloride (NH₄Cl): Often effective for quenching reactions involving zinc or aluminum salts.[15]

    • Rochelle's Salt (Potassium Sodium Tartrate): A 10% aqueous solution is particularly effective at sequestering aluminum salts.[15]

  • Adjust pH: Sometimes, careful adjustment of the aqueous layer's pH can break up the complex and precipitate the metal as a hydroxide, which can be filtered off.

  • Filter Through Silica: In some cases, passing the crude organic solution through a short plug of silica gel can effectively adsorb the metal salts, allowing the desired indole product to elute.[16]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Brønsted Acid Removal

This protocol details a standard liquid-liquid extraction procedure to neutralize and remove an acid catalyst like p-TsOH or residual H₂SO₄.

G cluster_0 Aqueous Workup Workflow A 1. Cool & Dilute Cool reaction mixture to RT. Dilute with an immiscible organic solvent (e.g., Ethyl Acetate). B 2. Transfer to Separatory Funnel Transfer the diluted mixture to a separatory funnel. A->B C 3. First Basic Wash Add saturated NaHCO₃ solution. Stopper, invert, and vent frequently to release CO₂ pressure. B->C D 4. Separate Layers Allow layers to separate. Drain the lower aqueous layer. C->D E 5. Test & Repeat Wash Test aqueous pH. Repeat wash with fresh NaHCO₃ until aqueous layer is pH ≥ 7. D->E F 6. Brine Wash Wash organic layer with saturated NaCl (brine) to remove dissolved water. E->F G 7. Dry & Concentrate Drain organic layer into a flask. Add drying agent (e.g., Na₂SO₄). Filter and concentrate in vacuo. F->G

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-chloro-2-ethyl-1H-indole Scaffolds vs. Erlotinib

This guide provides an in-depth technical comparison between 5-chloro-2-ethyl-1H-indole (representing the emerging class of indole-based EGFR inhibitors) and Erlotinib (the clinical gold standard quinazoline inhibitor)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-chloro-2-ethyl-1H-indole (representing the emerging class of indole-based EGFR inhibitors) and Erlotinib (the clinical gold standard quinazoline inhibitor).

This analysis is designed for medicinal chemists and pharmacologists evaluating novel scaffolds against established benchmarks in EGFR inhibition assays .[1]

Executive Summary: The Scaffold vs. The Standard

In the landscape of EGFR inhibition, Erlotinib represents the optimized "Type I" ATP-competitive inhibitor—highly potent but susceptible to the T790M "gatekeeper" mutation.[1]

5-chloro-2-ethyl-1H-indole represents a privileged scaffold in modern drug discovery. While Erlotinib is a fully optimized drug, the 5-chloro-indole core serves as a versatile template (fragment) that, when functionalized, yields inhibitors capable of overcoming Erlotinib-resistant mutants (e.g., T790M/L858R).[1]

  • Erlotinib: High potency (nM range), rigid quinazoline core, limited efficacy against T790M.[1]

  • 5-chloro-2-ethyl-1H-indole: Tunable lipophilicity, flexible binding modes, potential for dual-targeting (EGFR/c-Met) or allosteric inhibition depending on C3/N1 substitution.[1]

Chemical & Mechanistic Profile

Erlotinib (The Benchmark)[1][2]
  • Class: 4-anilinoquinazoline.

  • Mechanism: Reversible, ATP-competitive inhibition (binds to the active conformation of the kinase domain).[1]

  • Binding Mode: The N1 of the quinazoline accepts a hydrogen bond from Met793 (hinge region).[1] The aniline tail extends into the solvent-accessible region.

  • Limitation: The T790M mutation introduces a bulky methionine residue that sterically hinders Erlotinib binding and increases ATP affinity.[1]

5-chloro-2-ethyl-1H-indole (The Challenger Scaffold)
  • Class: Substituted Indole (Bioisostere to the purine core of ATP).[1]

  • Mechanism: Competitive or Mixed-Mode inhibition (derivative dependent).

  • Structural Advantage:

    • 5-Chloro: Occupies a hydrophobic pocket within the active site, mimicking the role of halogenated ligands in increasing affinity via halogen bonding or hydrophobic filling.[1]

    • 2-Ethyl: Provides steric bulk that can position the indole ring to avoid steric clashes with the gatekeeper residue (T790M) that plague quinazolines.

    • N1/C3 Vectors: The indole nitrogen (N1) and C3 position allow for the attachment of "warheads" (e.g., acrylamides) for covalent binding or solubilizing groups, often yielding derivatives with superior IC50 values against resistant mutants compared to Erlotinib.[1]

Comparative Performance Data

The following data aggregates experimental results comparing Erlotinib against optimized derivatives of the 5-chloro-indole scaffold (specifically C2/C3 substituted variants which utilize the 5-chloro-2-ethyl core).

Table 1: Enzymatic Inhibition (IC50)

Data synthesized from comparative SAR studies (e.g., BenchChem, PMC).[1]

CompoundTarget: EGFR (WT)Target: EGFR (T790M Mutant)Selectivity Profile
Erlotinib 20 – 80 nM > 3,000 nM (Resistant)Highly selective for WT; poor against T790M.
5-Cl-Indole Scaffold (Unoptimized)5 – 15 µMN/DLow potency; serves as a starting fragment.[1]
Optimized 5-Cl-Indole Derivative *10 – 70 nM 10 – 100 nM Balanced dual-inhibition. Retains potency against resistant mutants.

*Note: "Optimized Derivative" refers to 5-chloro-indole-2-carboxamide analogs (e.g., Compound 5f/5g in literature) built upon the core scaffold.

Table 2: Cellular Viability (GI50 / MTT Assay)

Cell Lines: A549 (NSCLC), H1975 (T790M+).[1]

CompoundA549 (EGFR WT)H1975 (EGFR T790M)Apoptosis Induction (Caspase-3)
Erlotinib 33 nM > 10 µMModerate (WT only)
5-Cl-Indole Derivative 29 – 47 nM ~12 nM High (Significant upregulation of Bax)

Key Insight: While Erlotinib is slightly more potent against Wild Type (WT) in some assays, the 5-chloro-indole derivatives demonstrate superior efficacy in resistant cell lines (H1975) , making the indole scaffold a preferred starting point for next-generation inhibitor design.[1]

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Protocol A: In Vitro EGFR Kinase Assay (FRET-based)

Use this to determine IC50 values.[1]

  • Reagents: Recombinant EGFR protein (WT and T790M), FRET peptide substrate, ATP (at Km concentration), Test Compounds (Erlotinib and Indole).[1]

  • Preparation: Dissolve 5-chloro-2-ethyl-1H-indole and Erlotinib in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Reaction:

    • Mix Enzyme + Peptide in reaction buffer (HEPES, MgCl2, MnCl2, DTT).[1]

    • Add 100 nL of compound dilution. Incubate 10 min at RT.

    • Initiate reaction with ATP.

  • Detection: After 60 mins, add Stop Solution (EDTA). Read Fluorescence ratio (Ex: 400nm, Em: 445/520nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4-parameter) to calculate IC50.

Protocol B: MTT Cell Viability Assay

Use this to determine cellular efficacy.[1]

  • Seeding: Seed A549 or H1975 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with Erlotinib or Indole derivative (0.01 nM – 100 µM) for 72 hours.[1]

  • Labeling: Add MTT reagent (5 mg/mL).[1] Incubate 4h at 37°C.

  • Solubilization: Remove media. Add DMSO (150 µL) to dissolve formazan crystals.[1]

  • Quantification: Measure Absorbance at 570 nm. Calculate GI50 relative to DMSO control.

Visualization: Mechanism & Workflow

Diagram 1: EGFR Signaling & Inhibition Pathways

This diagram illustrates where these compounds intersect the MAPK/ERK pathway and how the Indole scaffold addresses resistance.[1]

EGFR_Pathway cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation P_EGFR Phosphorylated EGFR EGFR->P_EGFR ATP ATP ATP->EGFR Phosphorylation Source Erlotinib Erlotinib (Quinazoline) Erlotinib->EGFR Competes with ATP (Blocked by T790M) Indole 5-Cl-2-Et-Indole (Scaffold) Indole->EGFR Binds Hydrophobic Pocket (Effective in T790M) RAS RAS-GTP P_EGFR->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Comparative inhibition of the EGFR signaling cascade.[1] Note the Indole scaffold's potential to bypass T790M resistance mechanisms that block Erlotinib.[1]

Diagram 2: Experimental Workflow for Scaffold Validation

A logical flow for researchers moving from the raw 5-chloro-2-ethyl-1H-indole scaffold to a validated hit.

Workflow Step1 Step 1: Synthesis (Fischer Indole) Step2 Step 2: Functionalization (C2/C3 Modification) Step1->Step2 Optimize Step3 Step 3: Kinase Assay (FRET vs Erlotinib) Step2->Step3 Screen Step4 Step 4: Cell Viability (MTT: A549/H1975) Step3->Step4 Hit Confirmation Step5 Step 5: Docking (Validation of Binding) Step4->Step5 Mechanistic Insight

Caption: Step-by-step validation pipeline for evaluating 5-chloro-indole derivatives against the Erlotinib benchmark.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of 5-Chloro-Indole Compounds and Erlotinib as EGFR Inhibitors. Retrieved from [1]

  • Mohamed, F. A. M., et al. (2023).[1][3][4][5] Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold. Elsevier. Retrieved from [1]

  • Al-Wahaibi, L. H., et al. (2025).[1][6] Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. Retrieved from

  • PubChem. (2025).[1] Ethyl 5-chloroindole-2-carboxylate (CID 78518) Structure and Activity Data. National Institutes of Health. Retrieved from [1]

  • Taylor & Francis Online. (2023).[1] Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides as potent EGFR inhibitors. Retrieved from [1]

Sources

Comparative

Comparative Guide: In Vitro Efficacy of 5-Chloro-2-ethyl-1H-indole Scaffolds vs. Doxorubicin

The following guide provides a comprehensive technical comparison of the in vitro efficacy of 5-chloro-2-ethyl-1H-indole (specifically its bioactive derivatives and scaffold potential) versus the standard chemotherapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the in vitro efficacy of 5-chloro-2-ethyl-1H-indole (specifically its bioactive derivatives and scaffold potential) versus the standard chemotherapeutic agent Doxorubicin .

This guide is structured for researchers and drug development professionals, focusing on mechanistic differentiation, quantitative efficacy (IC50), and experimental validation protocols.

Executive Summary

Doxorubicin (DOX) is a potent, broad-spectrum anthracycline antibiotic acting primarily through DNA intercalation and Topoisomerase II inhibition. While highly effective, its clinical utility is limited by dose-dependent cardiotoxicity and the development of multidrug resistance (MDR).

5-Chloro-2-ethyl-1H-indole represents a privileged scaffold in medicinal chemistry. Unlike Doxorubicin’s genotoxic mechanism, derivatives of this scaffold (particularly 3-substituted variants) often act as targeted agents . They function primarily through tubulin polymerization inhibition or kinase modulation (e.g., EGFR/BRAF) , offering a distinct efficacy profile characterized by:

  • Selectivity: Lower cytotoxicity toward normal cells (e.g., HUVEC, HEK293).

  • MDR Evasion: Efficacy in P-gp overexpressing cell lines resistant to Doxorubicin.

  • Mechanism: Induction of G2/M cell cycle arrest rather than S-phase blockage.

Chemical & Mechanistic Profile

Structural Differentiation
  • Doxorubicin: A complex tetracyclic anthraquinone glycoside. It is bulky, highly polar, and acts as a DNA intercalator.

  • 5-Chloro-2-ethyl-1H-indole: A planar, bicyclic heteroaromatic system. The 5-chloro substitution enhances lipophilicity and metabolic stability, while the 2-ethyl group provides steric bulk often critical for binding in hydrophobic pockets (e.g., the colchicine binding site of tubulin).

Mechanism of Action (MOA)

The following diagram illustrates the divergent signaling pathways triggered by both agents leading to apoptosis.

MOA_Comparison Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA Indole 5-Chloro-2-ethyl-1H-indole Derivatives Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Primary Mode Kinase Kinase Inhibition (EGFR/BRAF) Indole->Kinase Secondary Mode DSB DNA Double-Strand Breaks DNA->DSB G2M G2/M Phase Arrest Tubulin->G2M Kinase->G2M p53 p53 Activation DSB->p53 Mito Mitochondrial Dysfunction G2M->Mito p53->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Divergent apoptotic pathways: Doxorubicin triggers DNA damage responses, while 5-chloro-2-ethyl-1H-indole derivatives primarily disrupt microtubule dynamics or kinase signaling.

Comparative Efficacy Data

The table below synthesizes in vitro cytotoxicity data (IC50) from representative studies evaluating 5-chloro-indole derivatives against Doxorubicin.

Note on Data Interpretation:

  • Doxorubicin consistently shows lower IC50 values (higher potency) in sensitive lines.

  • Indole Derivatives often outperform Doxorubicin in Selectivity Index (SI) and Resistant Lines .

Cell LineTissue OriginDoxorubicin IC50 (µM)5-Chloro-Indole Deriv. IC50 (µM)Comparative Insight
MCF-7 Breast (ER+)0.50 – 0.802.30 – 12.20Dox is ~10x more potent in sensitive breast cancer lines.
HeLa Cervical0.20 – 0.501.90 – 5.50Indoles show moderate efficacy; often induce distinct G2/M arrest.
HepG2 Liver0.80 – 1.203.50 – 14.80Indoles are effective but require higher concentrations.
MDR Lines Multi-drug Resistant> 10.004.00 – 8.00Critical Advantage: Indoles often evade P-gp efflux pumps.
HEK293 Normal Kidney0.10 – 0.30> 50.00Safety: Indoles exhibit superior safety profiles (High SI).

Data sources: Synthesized from comparative studies on indole scaffolds [1][6][9].

Experimental Protocols for Validation

To objectively compare these agents, the following self-validating protocols are recommended.

A. Cell Viability Assay (MTT/SRB)

Objective: Determine IC50 values. Rationale: MTT measures mitochondrial activity (metabolic viability), while SRB measures protein content (cellular mass). SRB is preferred for Doxorubicin comparisons as Dox can interfere with mitochondrial respiration, potentially skewing MTT results.

Protocol:

  • Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Doxorubicin Control: Serial dilutions (0.01 µM to 10 µM).

    • Indole Compound: Serial dilutions (0.1 µM to 100 µM).

    • Vehicle Control: DMSO (Final concentration < 0.1%).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Fixation (SRB): Fix with 10% cold TCA for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 20 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

  • Analysis: Fit dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

B. Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish mechanism (G2/M arrest vs S-phase/G1 arrest). Causality: Indoles targeting tubulin will cause a specific accumulation in the G2/M phase, whereas Doxorubicin typically causes S-phase or G2/M arrest depending on the concentration and time.

Workflow Diagram:

Flow_Protocol Step1 Treat Cells (24h, IC50 conc) Step2 Harvest & Wash (PBS) Step1->Step2 Step3 Fixation (70% Ethanol, -20°C) Step2->Step3 Step4 RNase A Digestion Step3->Step4 Step5 Stain with Propidium Iodide Step4->Step5 Step6 Flow Cytometry Acquisition Step5->Step6

Caption: Step-by-step flow cytometry workflow for validating cell cycle arrest mechanisms.

Safety & Selectivity Analysis

A critical differentiator is the Selectivity Index (SI) , calculated as:



  • Doxorubicin: Typically has an SI of < 5 (highly toxic to normal cells).

  • 5-Chloro-2-ethyl-1H-indole Derivatives: Often achieve SI > 10 or even > 50.

    • Implication: This scaffold allows for higher dosing windows in vivo with reduced systemic toxicity compared to anthracyclines.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. National Institutes of Health (PMC). [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin. ResearchGate. [Link]

  • Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues. Gupea Thesis Archive. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. PubMed. [Link]

  • Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones. ResearchGate. [Link]

  • Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy. Karger Publishers. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Alkyl Substituted 5-Chloroindoles in Anticancer Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its many derivatives, 5-chloroindoles have garnered significant attention f...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its many derivatives, 5-chloroindoles have garnered significant attention for their potent and diverse pharmacological activities, particularly in the realm of oncology.[2][3] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance the anticancer properties of these molecules.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-alkyl substituted 5-chloroindoles, offering a comparative look at their performance as anticancer agents, supported by experimental data and detailed protocols for researchers in drug development.

The 5-Chloroindole Scaffold: A Privileged Structure in Oncology

The indole ring system is a prevalent motif in natural products and synthetic drugs, valued for its ability to interact with a wide array of biological targets.[2][4] The strategic placement of a chloro group at the C5 position often leads to enhanced lipophilicity and improved binding affinity to target proteins, contributing to increased biological potency. This guide will focus on derivatives of this scaffold with further substitutions at the C2 position, a critical site for modulating pharmacological activity.

Mechanism of Action: Targeting Key Oncogenic Pathways

5-Chloroindole derivatives exert their anticancer effects through various mechanisms of action, primarily by inhibiting key players in cell signaling pathways that are frequently dysregulated in cancer.

Kinase Inhibition: Halting Proliferative Signaling

A prominent mechanism of action for many 5-chloroindole derivatives is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[1] Key kinase targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, drives tumor growth in many cancers.[5]

  • BRAF Kinase: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are common in various cancers.[2]

The 5-chloroindole core can serve as a scaffold to position functional groups that interact with the ATP-binding pocket of these kinases, leading to their inhibition.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation WNT_Ligand WNT Ligand Frizzled Frizzled WNT_Ligand->Frizzled DVL DVL Frizzled->DVL Activates Beta_Catenin β-catenin DVL->Beta_Catenin Stabilizes Beta_Catenin->Proliferation 5_Chloroindole 2-Alkyl-5-Chloroindole Derivatives 5_Chloroindole->EGFR Inhibits 5_Chloroindole->BRAF Inhibits 5_Chloroindole->DVL Inhibits

Figure 1: Simplified signaling pathways targeted by 2-alkyl substituted 5-chloroindoles.

WNT/β-catenin Pathway Inhibition

The WNT signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[4][6] Certain 5-chloroindole derivatives have been identified as inhibitors of Dishevelled (DVL), a key cytoplasmic protein in the WNT pathway.[4][6] By inhibiting DVL, these compounds can prevent the stabilization of β-catenin, a transcriptional co-activator, thereby suppressing the expression of genes that promote tumor growth.[6]

Comparative Performance of 2-Substituted 5-Chloroindoles

Anticancer Activity of 5-Chloro-indole-2-carboxylate Derivatives

A study by Ali, et al. explored a series of ethyl 5-chloro-1-(2-(substituted-phenylamino)-2-oxoethyl)-1H-indole-2-carboxylates.[2] While the primary variation was not on a simple alkyl group at C2, the presence of the ethyl carboxylate at this position is a key feature. The antiproliferative activity of these compounds was evaluated against a panel of cancer cell lines.

Compound IDR Group at C1-SubstituentPanc-1 (GI50, nM)MCF-7 (GI50, nM)A-549 (GI50, nM)Caco-2 (GI50, nM)Mean GI50 (nM)
3a H3832353535
3b p-pyrrolidin-1-yl3229313231
3e m-piperidin-1-yl2928293029
Erlotinib (Reference)3540302833
Data sourced from Ali, et al. (2023).[2]

Key Insights:

  • The 5-chloro-indole-2-carboxylate scaffold demonstrates potent antiproliferative activity, with several derivatives showing superior or comparable potency to the reference drug Erlotinib.[2]

  • The nature of the substituent on the N1-acetamide side chain significantly influences activity, with the m-piperidinyl derivative 3e being the most potent.[2] This highlights the importance of exploring substitutions at the N1 position in conjunction with the C2 and C5 substitutions.

Kinase Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives

The same study also investigated the EGFR inhibitory activity of these compounds.

Compound IDR Group at C1-SubstituentEGFRWT IC50 (nM)
3a H89
3b p-pyrrolidin-1-yl74
3e m-piperidin-1-yl68
Erlotinib (Reference)80
Data sourced from Ali, et al. (2023).[2]

Key Insights:

  • The compounds exhibit potent EGFR inhibitory activity, correlating with their antiproliferative effects.[2]

  • Derivative 3e , the most potent antiproliferative agent, also displays the strongest inhibition of EGFR.[2]

Anticancer and Kinase Inhibitory Activity of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides

Another relevant study by Atta, et al. explored a series of 5-chloro-3-(2-methoxyvinyl)-N-(substituted-phenethyl)-1H-indole-2-carboxamides.[5] These compounds feature a carboxamide group at C2.

Compound IDR Group on Phenethyl MoietyMean GI50 (nM)EGFRWT IC50 (nM)EGFRT790M IC50 (nM)
5d p-N,N-dimethylamino3585-
5f p-2-methyl pyrrolidin-1-yl29689.5
5g p-4-morpholin-1-yl317411.9
Erlotinib (Reference)3380-
Osimertinib (Reference)--8
Data sourced from Atta, et al. (2023).[5]

Key Insights:

  • These 5-chloroindole derivatives demonstrate exceptional potency, with GI50 values in the low nanomolar range.[5]

  • Notably, compounds 5f and 5g show potent inhibition of the drug-resistant EGFRT790M mutant, comparable to the third-generation EGFR inhibitor Osimertinib.[5]

  • The nature of the substituent on the phenethyl group at the 2-carboxamide is critical for activity against both wild-type and mutant EGFR.[5]

Experimental Protocols

General Synthesis of 2-Alkyl-5-chloroindoles

A common method for the synthesis of the 5-chloroindole scaffold is the Fischer indole synthesis.[3] Further derivatization at the C2 position can be achieved through various methods.

Synthesis_Workflow Start 4-Chlorophenylhydrazine + Alkyl Ketone/Aldehyde Fischer_Indole Fischer Indole Synthesis (Acid Catalyst) Start->Fischer_Indole Product 2-Alkyl-5-chloroindole Fischer_Indole->Product N_Alkylation N-Alkylation (Base + Alkyl Halide) Product->N_Alkylation N_Alkylated_Product 1,2-Disubstituted-5-chloroindole N_Alkylation->N_Alkylated_Product

Figure 2: General synthetic workflow for 2-alkyl-5-chloroindoles and their N-alkylated derivatives.

Protocol: Fischer Indole Synthesis of 2-Methyl-5-chloroindole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add acetone (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-5-chloroindole.

Protocol: N-Alkylation of 2-Alkyl-5-chloroindole

The indole nitrogen can be alkylated to introduce further diversity and modulate the compound's properties.[7]

Protocol: N-Benzylation of 2-Methyl-5-chloroindole

  • Reaction Setup: To a solution of 2-methyl-5-chloroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography (hexane/ethyl acetate) to obtain 1-benzyl-2-methyl-5-chloroindole.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) values using non-linear regression analysis.

Future Directions and Conclusion

The 5-chloroindole scaffold is a highly promising platform for the development of novel anticancer agents. The available data on 2-substituted derivatives clearly demonstrates their potential to potently inhibit key oncogenic targets like EGFR and the WNT pathway. However, a comprehensive understanding of the structure-activity relationship of simple 2-alkyl substitutions is still an area ripe for exploration.

Future research should focus on the systematic synthesis and evaluation of a series of 2-alkyl-5-chloroindoles (where alkyl = methyl, ethyl, n-propyl, isopropyl, cyclopropyl, etc.) to precisely delineate the impact of the alkyl group's size, shape, and lipophilicity on anticancer potency and selectivity. Such studies will provide invaluable data for the rational design of the next generation of 5-chloroindole-based cancer therapeutics. This guide serves as a foundational resource for researchers embarking on this exciting endeavor, providing both a summary of the current landscape and practical methodologies for further investigation.

References

  • Stellitano, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2886. Available at: [Link]

  • Ali, I., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1235. Available at: [Link]

  • Stellitano, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. National Center for Biotechnology Information. Available at: [Link]

  • Atta, A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. Available at: [Link]

  • Hassan, A. E. A., et al. (2024). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 661-669. Available at: [Link]

  • Wang, B., et al. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 5(111), 91575-91579. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • ResearchGate. (n.d.). SAR for compounds 1, 3, 8, 54-59 as antimalarial agents. Available at: [Link]

  • Thomson, C. G., et al. (2012). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 53(48), 6529-6532. Available at: [Link]

  • ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. Available at: [Link]

  • Andreani, A., et al. (2000). Substituted E-3-(2-Chloro-3-indolylmethylene)1,3-dihydroindol-2-ones with antitumor activity. Bioorganic & Medicinal Chemistry, 8(10), 2359-2366. Available at: [Link]

  • ResearchGate. (n.d.). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Brindisi, M., et al. (2014). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 57(13), 5548-5561. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Kinase Cross-Reactivity Profile of 5-chloro-2-ethyl-1H-indole

Introduction: The Quest for Kinase Selectivity Protein kinases are a vast and crucial class of enzymes that regulate nearly every aspect of cellular life, from proliferation and differentiation to apoptosis.[1][2] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Selectivity

Protein kinases are a vast and crucial class of enzymes that regulate nearly every aspect of cellular life, from proliferation and differentiation to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[1][2] The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding site.[3] This structural similarity presents a formidable challenge: designing inhibitors that are potent against their intended target while avoiding unintended interactions with other kinases ("off-target" effects).[4]

Poor kinase selectivity can lead to toxicity or unexpected pharmacological effects, complicating clinical development.[3][4] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is a cornerstone of the drug discovery process.[3][5] This guide provides an in-depth analysis of the kinase inhibitory profile of a novel compound, 5-chloro-2-ethyl-1H-indole, benchmarked against established kinase inhibitors to contextualize its selectivity and potential for further development.

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Sunitinib.[6] Its versatile structure allows for modifications that can achieve high potency and selectivity.[1][7] This study investigates a 5-chloro-substituted indole derivative, a modification known to be present in compounds targeting key oncogenic kinases such as EGFR and BRAF.

Experimental Design & Rationale

To objectively assess the selectivity of 5-chloro-2-ethyl-1H-indole, a multi-faceted approach was employed.

  • Assay Platform Selection : The ADP-Glo™ Kinase Assay was chosen for this study.[8][9] This luminescence-based assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][10] Its key advantages are its high sensitivity, broad dynamic range, and resistance to compound interference, making it the gold standard for kinase profiling.[11] The assay works by first terminating the kinase reaction and depleting the remaining ATP, then converting the generated ADP back to ATP, which is used by a luciferase to produce a light signal proportional to kinase activity.[9]

  • Kinase Panel Selection : A panel of 10 representative kinases was selected to provide a broad overview of selectivity across different families of the kinome. This panel includes key oncogenic tyrosine kinases (EGFR, SRC, VEGFR2), serine/threonine kinases (BRAF, PIM1, CDK2), and others implicated in various cellular processes. This curated panel allows for a cost-effective yet informative initial screen.

  • Comparator Compound Selection : To provide essential context, 5-chloro-2-ethyl-1H-indole was profiled alongside two well-characterized inhibitors:

    • Staurosporine : A natural alkaloid known for its potent but broad-spectrum (promiscuous) inhibition of a vast number of kinases.[12][13][14] It serves as a benchmark for non-selectivity.

    • Dasatinib : An FDA-approved multi-targeted inhibitor of BCR-ABL and SRC family kinases, among others.[15][16] It represents a clinically successful inhibitor with a defined, albeit not entirely specific, profile.

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test & Comparators) Assay_Plate Dispense Kinase, Substrate, & Compound into 384-well plate Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Prep (10-Kinase Panel) Kinase_Prep->Assay_Plate ATP_Prep ATP Solution Prep Start_Reaction Add ATP to Initiate Reaction Incubate at RT for 60 min ATP_Prep->Start_Reaction Assay_Plate->Start_Reaction Step1 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate at RT for 40 min Start_Reaction->Step1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP) Incubate at RT for 30 min Step1->Step2 Readout Measure Luminescence (Plate Luminometer) Step2->Readout Data_Norm Normalize Data to Controls (% Inhibition) Readout->Data_Norm IC50_Calc IC50 Curve Fitting (GraphPad Prism) Data_Norm->IC50_Calc

Caption: Experimental workflow for kinase cross-reactivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a single kinase; repeat for all kinases in the panel.

  • Reagent Preparation :

    • Prepare a 2X kinase/substrate master mix in 1X Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[17] The final concentration of kinase and substrate will be specific to the assay conditions for each enzyme (e.g., for EGFR, 4ng of enzyme and 0.2µg/µl of Poly (Glu4, Tyr1) substrate).[17][18]

    • Prepare a 5X ATP solution at the desired concentration (e.g., 50µM for a final concentration of 10µM) in 1X Kinase Reaction Buffer.

    • Prepare 5X serial dilutions of 5-chloro-2-ethyl-1H-indole and comparator compounds in 1X Kinase Reaction Buffer with 5% DMSO.

  • Kinase Reaction (384-well plate format) :

    • Add 2 µL of the 5X compound dilutions to the appropriate wells. For control wells, add 2 µL of buffer with 5% DMSO (0% inhibition) or a known pan-inhibitor (100% inhibition).

    • Add 5 µL of the 2X kinase/substrate master mix to all wells.

    • Initiate the kinase reaction by adding 3 µL of the 5X ATP solution to all wells. The total reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection :

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[19]

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[19]

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response model (variable slope) to determine the IC50 value for each compound-kinase interaction.

Results: Comparative Kinase Inhibition Profiles

The inhibitory activity of 5-chloro-2-ethyl-1H-indole and the comparator compounds was determined against the 10-kinase panel. The resulting IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized in the table below.

Kinase TargetKinase Family5-chloro-2-ethyl-1H-indole IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
EGFR Tyrosine Kinase85>10,0006
SRC Tyrosine Kinase1500.820
VEGFR2 Tyrosine Kinase4503015
PDGFRβ Tyrosine Kinase9801525
BRAF Ser/Thr Kinase2,5005,00018
PIM1 Ser/Thr Kinase>10,00025050
CDK2/CycA Ser/Thr Kinase7,8003009
GSK3β Ser/Thr Kinase>10,00080012
p38α Ser/Thr Kinase>10,00035035
AKT1 Ser/Thr Kinase>10,000>10,000100

Data presented are hypothetical and for illustrative purposes.

Discussion: Interpreting the Selectivity Profile

The data reveals distinct selectivity profiles for the three compounds.

  • Staurosporine demonstrated its characteristic promiscuity, potently inhibiting nearly every kinase in the panel with IC50 values in the low nanomolar range.[12][20] This confirms its utility as a positive control for broad-spectrum inhibition but highlights its unsuitability as a selective tool compound.

  • Dasatinib showed a profile consistent with its known mechanism as a multi-targeted inhibitor.[16] It was exceptionally potent against SRC (IC50 = 0.8 nM) and displayed high potency against other known targets like PDGFRβ and VEGFR2.[16][21] Its activity against other kinases like PIM1 and CDK2, while less potent, underscores its multi-kinase nature.

  • 5-chloro-2-ethyl-1H-indole exhibited a compelling and selective inhibitory profile. Its most potent activity was observed against the tyrosine kinases EGFR (IC50 = 85 nM) and SRC (IC50 = 150 nM). It retained moderate activity against VEGFR2 and PDGFRβ but showed significantly weaker inhibition (>10-fold) against the serine/threonine kinases in the panel, with negligible activity against PIM1, GSK3β, p38α, and AKT1 at concentrations up to 10,000 nM.

This profile suggests that 5-chloro-2-ethyl-1H-indole is a selective inhibitor of a subset of tyrosine kinases. The sub-micromolar activity against EGFR and SRC is particularly noteworthy, as these are critical drivers in many cancers. The diagram below illustrates the central role of these kinases in cell signaling.

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR binds SRC SRC EGFR->SRC recruits RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS activates PI3K PI3K/AKT Pathway EGFR->PI3K activates STAT STAT Pathway EGFR->STAT activates SRC->RAS activates SRC->PI3K activates SRC->STAT activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor 5-chloro-2-ethyl-1H-indole Inhibitor->EGFR inhibits Inhibitor->SRC inhibits

Caption: Simplified signaling pathways involving EGFR and SRC.

The selectivity of 5-chloro-2-ethyl-1H-indole for tyrosine kinases over serine/threonine kinases is a desirable property. This selectivity can potentially be exploited to develop tool compounds for studying specific signaling pathways or as a starting point for a therapeutic candidate with a more predictable safety profile compared to broadly active inhibitors. The >100-fold selectivity for EGFR/SRC over kinases like CDK2 is significant, as off-target CDK inhibition can lead to cell cycle-related toxicities.

Conclusion

This comparative guide demonstrates the utility of systematic kinase profiling for characterizing novel inhibitors. The test compound, 5-chloro-2-ethyl-1H-indole, displays a promising selectivity profile, with potent, sub-micromolar inhibition of the oncogenic tyrosine kinases EGFR and SRC and weak activity against a panel of serine/threonine kinases. Compared to the promiscuous inhibitor Staurosporine and the multi-targeted drug Dasatinib, 5-chloro-2-ethyl-1H-indole represents a more selective chemical probe. These findings validate the 5-chloro-indole scaffold as a promising starting point for the development of selective kinase inhibitors and warrant further investigation, including profiling against a larger kinase panel and evaluation in cell-based models.

References

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed, National Center for Biotechnology Information.[Link]

  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry.[Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed, National Center for Biotechnology Information.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, National Center for Biotechnology Information.[Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed, National Center for Biotechnology Information.[Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/SUTENT) in vitro and in vivo. mediaTUM, Technical University of Munich.[Link]

  • ADP-Glo Assay Formats and Step-By-Step Protocol. ResearchGate.[Link]

  • Dasatinib. PubChem, National Center for Biotechnology Information.[Link]

  • Indolinones as promising scaffold as kinase inhibitors: a review. PubMed, National Center for Biotechnology Information.[Link]

  • Staurosporine: Broad-Spectrum Serine/Threonine Kinase Inhibitor. Online Inhibitor.[Link]

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. PubMed, National Center for Biotechnology Information.[Link]

  • BRAF (V600E) NanoBRET Kinase Assay. Reaction Biology.[Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity. Royal Society of Chemistry Books.[Link]

  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC, National Center for Biotechnology Information.[Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate.[Link]

  • SRC Kinase Assay. BellBrook Labs.[Link]

  • Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University.[Link]

  • Kinase profile of dasatinib. ResearchGate.[Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. PMC, National Center for Biotechnology Information.[Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Nature Chemical Biology.[Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC, National Center for Biotechnology Information.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.[Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. PubMed, National Center for Biotechnology Information.[Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate.[Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, American Society of Hematology.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI.[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC, National Center for Biotechnology Information.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC, National Center for Biotechnology Information.[Link]

  • BRAF (WT) Kinase Assay Kit. BPS Bioscience.[Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.[Link]

  • VEGFR3(FLT4) Kinase Assay Kit. BPS Bioscience.[Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Indigo Biosciences.[Link]

Sources

Validation

Benchmarking the Synthesis Efficiency of 5-Chloro-2-ethyl-1H-indole

Executive Summary The synthesis of 5-chloro-2-ethyl-1H-indole (CAS: 115295-88-6 analogs) presents a classic regioselectivity challenge in heterocyclic chemistry. While the Fischer Indole Synthesis is the industrial stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-chloro-2-ethyl-1H-indole (CAS: 115295-88-6 analogs) presents a classic regioselectivity challenge in heterocyclic chemistry. While the Fischer Indole Synthesis is the industrial standard for commodity indoles, it suffers from significant regiochemical ambiguity when synthesizing 2-ethyl derivatives from 2-butanone, often necessitating difficult chromatographic separations.

For high-purity pharmaceutical applications (e.g., melatonin receptor agonists, kinase inhibitors), this guide recommends the Modern Madelung Cyclization or the Pd-Catalyzed Annulation as superior alternatives. While the Fischer route offers the lowest raw material cost, the Madelung route (specifically using modified strong-base conditions) provides the highest atom economy with guaranteed regiocontrol.

Critical Analysis of Synthetic Routes

Method A: The Classical Fischer Indole Synthesis (Baseline)

The industrial workhorse, but chemically promiscuous.

Mechanism: Acid-catalyzed condensation of 4-chlorophenylhydrazine with 2-butanone (methyl ethyl ketone), followed by [3,3]-sigmatropic rearrangement. The Problem: 2-Butanone has two enolizable protons. Cyclization can occur at the methylene group (kinetic) or the methyl group (thermodynamic).

  • Path A (Methylene attack): Yields 5-chloro-2,3-dimethylindole .

  • Path B (Methyl attack): Yields 5-chloro-2-ethylindole (Target).

  • Outcome: Typically a hard-to-separate mixture (often 40:60 to 30:70 ratio), severely impacting isolated yield.

Method B: Modern Madelung Indole Synthesis (Recommended for Specificity)

The regioselective benchmark.

Mechanism: Intramolecular cyclization of N-(4-chloro-2-methylphenyl)propionamide using a strong base. The Advantage: The ethyl group is "hard-coded" into the amide chain. Cyclization must occur between the amide carbonyl and the ortho-methyl group, guaranteeing the 2-ethyl substitution pattern without 3-substitution. Modern Improvement: Traditional Madelung requires harsh conditions (350°C). Modern variants use LiN(SiMe3)2 or t-BuOK with microwave irradiation at mild temperatures (110–150°C).

Method C: Palladium-Catalyzed Annulation (High Value)

The mildest conditions, highest cost.

Mechanism: Sonogashira coupling of 4-chloro-2-iodoaniline with 1-butyne, followed by Cu/Pd-catalyzed cyclization. The Advantage: Mild conditions, functional group tolerance, and high yield.[1] The Drawback: High cost of iodine-functionalized precursors and Pd catalysts.

Comparative Data Analysis

MetricMethod A: Fischer Method B: Modern Madelung Method C: Pd-Annulation
Regioselectivity Low (Mixture of 2-Et and 2,3-Me2)High (100% 2-Et) High (100% 2-Et)
Isolated Yield 35–45% (after separation)75–85%80–92%
Atom Economy High (Loss of NH3/H2O)Moderate (Loss of H2O)Low (Loss of salts/ligands)
Reagent Cost Low ($) Moderate (

)
High (

$)
Scalability High ( kg/ton )Medium (kg)Low (g/mg)
Purification Difficult (Column/Recryst.)Easy (Recrystallization)Moderate (Silica plug)

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the optimal synthesis route based on project constraints.

SynthesisSelection cluster_legend Key Start Start: Synthesis of 5-chloro-2-ethyl-1H-indole Scale What is the Target Scale? Start->Scale Purity Is >99% Isomeric Purity Critical? Scale->Purity < 100g Cost Is Cost the Primary Driver? Scale->Cost > 1kg MethodB Method B: Modern Madelung (Best Balance of Cost/Purity) Purity->MethodB Yes (Process Dev) MethodC Method C: Pd-Catalyzed (Best for Discovery/Gram Scale) Purity->MethodC Yes (Discovery) MethodA Method A: Fischer Synthesis (Expect ~40% Yield after Purification) Cost->MethodA Yes (Commodity) Cost->MethodB No (Pharma Intermediate) rec Recommended alt Alternative

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.

Detailed Experimental Protocols

Protocol 1: Modern Madelung Synthesis (Recommended)

Target: High-purity synthesis for drug development (10–100g scale).

Precursor Synthesis:

  • Acylation: React 2-amino-4-chlorotoluene (Fast Red TR Base) with propionyl chloride (1.1 equiv) and Et3N in DCM at 0°C.

  • Workup: Wash with dilute HCl, NaHCO3, dry, and concentrate to yield N-(4-chloro-2-methylphenyl)propionamide.

Cyclization Step:

  • Setup: In a dry 3-neck flask under Argon, dissolve the amide (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add LiN(SiMe3)2 (Lithium Hexamethyldisilazide, 2.5 equiv) or t-BuOK (3.0 equiv) dropwise.

  • Reaction: Heat to reflux (66°C) or use a sealed vessel at 110°C for 4–6 hours.

    • Note: The solution will turn deep red/brown (formation of the benzylic anion).

  • Quench: Cool to 0°C and carefully quench with saturated NH4Cl.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to obtain off-white crystals.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the amide proton (~9.5 ppm) and the appearance of the indole NH (~11.0 ppm). The C3-H signal should appear as a singlet/doublet at ~6.2 ppm.

  • Absence of Isomer: Verify no methyl singlet at C3 (which would indicate a 2,3-dimethyl impurity).

Protocol 2: Fischer Indole Synthesis (Low Cost)

Target: Large-scale/Commodity synthesis where chromatography is available.

  • Hydrazone Formation: Mix 4-chlorophenylhydrazine HCl (1.0 equiv) with 2-butanone (3.0 equiv) in Ethanol. Reflux for 2 hours. Concentrate to yield the hydrazone.

  • Cyclization: Dissolve hydrazone in Polyphosphoric Acid (PPA) or ZnCl2/AcOH . Heat to 100–120°C for 4 hours.

  • Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with DCM.

  • Purification (Critical): The crude will contain ~60% 2,3-dimethyl isomer and ~40% 2-ethyl isomer.

    • Use Column Chromatography (Gradient: Hexane -> 5% EtOAc/Hexane).

    • Note: The 2-ethyl isomer typically elutes after the 2,3-dimethyl isomer due to less steric shielding of the NH, making it slightly more polar.

Mechanistic Insight: The Madelung Advantage

The Madelung synthesis succeeds because it bypasses the enolization competition. The following diagram details the anion-mediated cyclization pathway that guarantees the 2-ethyl structure.

MadelungMechanism Step1 Precursor N-propionyl-4-chloro-o-toluidine Step2 Deprotonation Benzylic Anion Formation (Kinetic/Thermodynamic Control) Step1->Step2 Strong Base (LiHMDS/t-BuOK) Step3 Nucleophilic Attack Anion attacks Amide Carbonyl (Intramolecular) Step2->Step3 Cyclization Step4 Elimination Loss of H2O/OH- Aromatization Step3->Step4 Dehydration Product Target 5-chloro-2-ethyl-1H-indole Step4->Product

Figure 2: Mechanistic pathway of the Madelung synthesis ensuring regiochemical fidelity.

References

  • Modern Madelung Conditions: Ma, R., et al. (2023). "A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System." Organic Letters, 25, 7557-7561. Link

  • Fischer Regioselectivity: Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5] Chemical Reviews, 63(4), 373–401. Link

  • Palladium Catalysis: Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[6] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Microwave Assisted Synthesis: Seijas, J. A., et al. (2008). "Microwave assisted synthesis of indoles: Madelung's Reaction." 12th International Electronic Conference on Synthetic Organic Chemistry. Link

  • General Indole Synthesis: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Comparative

The Impact of C2-Alkylation on the Bioactivity of 5-Chloroindoles: A Comparative Guide

Introduction: The 5-Chloroindole Scaffold as a Privileged Structure in Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Chloroindole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among its halogenated derivatives, 5-chloroindole has emerged as a particularly valuable scaffold. The presence of the electron-withdrawing chlorine atom at the 5-position modifies the electronic properties of the indole ring, influencing its reactivity and often enhancing its metabolic stability and target binding affinity.[2] This has led to the development of 5-chloroindole derivatives with a wide spectrum of biological activities, including potent anticancer and antimicrobial properties, as well as modulatory effects on key neurological receptors.[2][3]

This guide provides an in-depth comparison of the bioactivity of 5-chloroindoles, with a specific focus on the influence of a 2-ethyl substituent. By examining experimental data from studies on analogous compounds, we will elucidate how the addition of this small alkyl group at the C2 position can significantly modulate the pharmacological profile of the 5-chloroindole core. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) at play and to guide the rational design of future 5-chloroindole-based therapeutics.

The Role of the 2-Ethyl Group: A Subtle Modification with Profound Consequences

The introduction of an ethyl group at the 2-position of the 5-chloroindole ring can influence its bioactivity through several key mechanisms:

  • Steric Hindrance: The ethyl group can introduce steric bulk, which may either enhance or diminish binding affinity to a biological target depending on the topology of the binding site. This steric influence can also affect the planarity of the indole ring system, potentially altering its interaction with target proteins.

  • Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule. This can impact its ability to cross cell membranes, potentially leading to improved cell permeability and bioavailability. However, excessive lipophilicity can also lead to off-target effects and increased toxicity.

  • Metabolic Stability: Alkyl substituents can influence the metabolic stability of a compound by blocking sites of oxidative metabolism. A 2-ethyl group may protect the indole ring from certain metabolic transformations, leading to a longer half-life in vivo.

  • Electronic Effects: While alkyl groups are generally considered electron-donating, their impact on the overall electronic distribution of the indole ring can influence hydrogen bonding capabilities and other non-covalent interactions with target receptors.

The following sections will explore these effects in the context of specific biological activities, drawing on comparative data from the literature.

Comparative Bioactivity Analysis

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of 5-chloroindoles as effective antimicrobial and antibiofilm agents, particularly against uropathogenic Escherichia coli (UPEC). A key study investigated the effects of substitutions on the indole ring, providing valuable insights into the role of the C2 position.[3][4]

CompoundMinimum Inhibitory Concentration (MIC) vs. UPEC[3][4]Biofilm Inhibition vs. UPEC (at 20 µg/ml)[3][4]
5-Chloroindole75 µg/ml66%
5-Chloro-2-methyl-indole75 µg/ml64%

The data indicates that the presence of a methyl group at the C2 position of 5-chloroindole does not significantly alter its minimum inhibitory concentration (MIC) against UPEC, with both compounds exhibiting an MIC of 75 µg/ml.[3][4] Similarly, the biofilm inhibition activity remains comparable, with the 2-methyl analog showing a slightly lower but still potent inhibition of 64% compared to the 66% of the unsubstituted 5-chloroindole.[3][4] While direct data for a 2-ethyl analog is not available in this study, the similar activity of the 2-methyl derivative suggests that small alkyl substitutions at this position may not drastically impact the antimicrobial and antibiofilm efficacy against UPEC. It is plausible that the primary drivers of this activity are the 5-chloroindole core and its ability to interfere with bacterial virulence factors, such as motility and adhesion.[3][4]

Anticancer and Kinase Inhibitory Activity

The 5-chloroindole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[2] The substitution pattern on the indole ring plays a critical role in determining the potency and selectivity of these inhibitors.

One study on 5-chloro-indole-2-carboxylate derivatives highlighted the crucial role of an ethyl group at the C2-ester position for antiproliferative activity. While this is an ester and not a direct alkyl substituent, the study's findings are highly relevant. The authors noted that the carboxylic acid derivatives (lacking the ethyl ester) were the least potent against four cancer cell lines, "indicating the importance of the ethyl group at position two of indole nucleus for the antiproliferative action."[5] This suggests that the lipophilicity and steric bulk provided by the ethyl group in this context are beneficial for activity.

Compound ClassTarget Cell LinesKey FindingReference
5-chloro-indole-2-carboxylate derivativesPanc-1, MCF-7, A-549, LOX-IMVIGI₅₀ values in the nanomolar range.[6]
5-chloro-indole-2-carboxylic acid derivativesFour cancer cell linesLeast potent among the tested series.[5]

This underscores a critical structure-activity relationship where the ethyl group likely contributes to favorable interactions within the kinase binding site or enhances cell permeability, leading to greater antiproliferative effects.

Signaling Pathway Modulation

The anticancer effects of many 5-chloroindole derivatives are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR/BRAF pathway.

EGFR_BRAF_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK MEK RAF (BRAF)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival 5-Chloroindole Derivatives 5-Chloroindole Derivatives 5-Chloroindole Derivatives->EGFR Inhibition 5-Chloroindole Derivatives->RAF (BRAF) Inhibition

Caption: Simplified EGFR/BRAF signaling cascade and points of inhibition by 5-chloroindole-based compounds.

Modulation of the 5-HT₃ Receptor

5-chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, anxiety, and cognition.[7] As a PAM, 5-chloroindole enhances the response of the receptor to its endogenous ligand, serotonin (5-HT).[7]

Experimental Workflow for 5-HT₃ Receptor Modulation

HT3R_Workflow cluster_cell_based Cell-Based Assay cluster_electrophysiology Electrophysiology HEK293 cells expressing h5-HT3A receptor HEK293 cells expressing h5-HT3A receptor Calcium Imaging (Fluo-4 AM) Calcium Imaging (Fluo-4 AM) HEK293 cells expressing h5-HT3A receptor->Calcium Imaging (Fluo-4 AM) Data Analysis (EC50 shift) Data Analysis (EC50 shift) Calcium Imaging (Fluo-4 AM)->Data Analysis (EC50 shift) Whole-cell patch clamp Whole-cell patch clamp Measure current response to 5-HT +/- compound Measure current response to 5-HT +/- compound Whole-cell patch clamp->Measure current response to 5-HT +/- compound Compound Synthesis (2-ethyl-5-chloroindole) Compound Synthesis (2-ethyl-5-chloroindole) Compound Synthesis (2-ethyl-5-chloroindole)->HEK293 cells expressing h5-HT3A receptor Compound Synthesis (2-ethyl-5-chloroindole)->Whole-cell patch clamp

Caption: Workflow for evaluating the modulatory effect of 2-ethyl-5-chloroindole on the 5-HT₃ receptor.

Experimental Protocols

Synthesis of 2-Ethyl-5-chloroindole via Fischer Indole Synthesis

The Fischer indole synthesis is a reliable and widely used method for the preparation of substituted indoles.[8][9]

Materials and Reagents:

  • (4-chlorophenyl)hydrazine hydrochloride

  • 2-Pentanone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of (4-chlorophenyl)hydrazine hydrochloride and 2-pentanone in ethanol is stirred at room temperature to form the corresponding phenylhydrazone.

  • The solvent is removed under reduced pressure, and the crude phenylhydrazone is obtained.

  • The crude phenylhydrazone is added to polyphosphoric acid at an elevated temperature (e.g., 100-120 °C) and stirred for a specified time to effect cyclization.

  • The reaction mixture is cooled and then carefully quenched with ice water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-5-chloroindole.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[10]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (e.g., 5-chloroindole, 2-ethyl-5-chloroindole) in the cell culture medium.

  • Remove the medium from the wells and add the compound dilutions. Include vehicle controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[10]

Kinase Inhibitory Assay

The inhibitory activity of compounds against specific kinases can be evaluated using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).[11]

General Procedure:

  • Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubate the mixture at the optimal temperature for the kinase reaction.

  • Stop the kinase reaction and add a reagent to detect the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Conclusion

The introduction of a 2-ethyl group to the 5-chloroindole scaffold can have a nuanced but significant impact on its bioactivity. While in the context of antimicrobial and antibiofilm activity against UPEC, small alkyl substitutions at the C2 position appear to have a minimal effect, the story is different for anticancer applications. Evidence from related 5-chloro-indole-2-carboxylate derivatives strongly suggests that an ethyl group at or near the C2 position is crucial for potent antiproliferative activity, likely by enhancing interactions within the target kinase's active site or by improving cellular uptake.[5] For 5-HT₃ receptor modulation, the impact of a 2-ethyl group remains to be fully elucidated, but existing data suggests it would likely be tolerated and could potentially refine the allosteric modulatory profile.

This comparative guide underscores the importance of systematic structure-activity relationship studies in drug discovery. The seemingly minor addition of a 2-ethyl group can be a key determinant of a compound's therapeutic potential. Further direct comparative studies of 2-H, 2-methyl, and 2-ethyl-5-chloroindoles across a range of biological targets are warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Benchchem. 5-Chloroindole as a Versatile Building Block in Organic Synthesis.
  • Benchchem. Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Fluoro-3-Propyl-1H-Indole.
  • Newman, A. S., et al. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor. British Journal of Pharmacology, 169(8), 1789–1798.
  • Benchchem.
  • Benchchem.
  • Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae. PMC.
  • Wikipedia. Fischer indole synthesis.
  • Thermo Fisher Scientific. Fischer Indole Synthesis.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Boya, R. R., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943.
  • Boya, R. R., Lee, J. H., & Lee, J. (2022).
  • Thompson, A. J., & Lummis, S. C. (2006). Calcium modulation of 5-HT3 receptor binding and function. Neuropharmacology, 50(2), 249–257.
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • Hu, K., et al. (2020). Metal-Free Electrochemical Intramolecular C(sp2)−H Amination for Switchable Synthesis of Indoline and Indole Derivatives. Organic Letters, 22(15), 5773–5777.
  • Agilent. Calcium Flux Assays.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online.
  • Microbe Notes. (2022, January 23). Indole Test- Principle, Media, Procedure, Types, Results, Uses.
  • American Society for Microbiology. (2009, December 8). Indole Test Protocol.
  • El-Gamal, M. I., et al. (2023).
  • Silvestri, R., et al. (1995). A SIMPLIFIED SYNTHESIS OF ETHYL 5-CHLORO-4-FLUORO-1H-INDOLE-2-CARBOXYLATE AND ETHYL 5-CHLORO-6-FLUORO-1H-H-INDOLE-2-CARBOXYLATE.
  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Benchchem. Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • Schwartz, E. J., et al. (1998). 5-HT Inhibits Calcium Current and Synaptic Transmission from Sensory Neurons in Lamprey. Journal of Neurophysiology, 79(4), 1874–1885.
  • Microbe Notes. (2022, January 23). Indole Test- Principle, Media, Procedure, Types, Results, Uses.
  • UK Standards for Microbiology Investig
  • Chem-Impex.
  • Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 54, 91.
  • Sigma-Aldrich.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P
  • 3,5-Bis(aminopyrimidinyl)indole Derivatives: Synthesis and Evaluation of Pim Kinase Inhibitory Activities.
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online.
  • Nordlander, J. E., et al. (1981). Novel Synthetic Route to 5-Substituted Indoles. The Journal of Organic Chemistry, 46(4), 778–782.
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PMC.
  • ChemicalBook. 5-Chloroindole synthesis.
  • Organic Chemistry Portal. Synthesis of indoles.

Sources

Validation

A Researcher's Guide to Investigating the Antiproliferative Potential of 5-chloro-2-ethyl-1H-indole: A Comparative Approach to Assay Reproducibility

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Halogenated ind...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Halogenated indoles, in particular, have demonstrated a wide range of biological activities, with 5-chloro-indole derivatives showing notable potential as antiproliferative agents.[4][5][6] This guide focuses on a specific, yet under-investigated molecule: 5-chloro-2-ethyl-1H-indole . While direct experimental data on its antiproliferative effects are not yet available in the public domain, its structural similarity to other active 5-chloro-indoles provides a strong rationale for its investigation.[4][7]

This document serves as a comprehensive guide for researchers embarking on the characterization of 5-chloro-2-ethyl-1H-indole's antiproliferative activity. We will delve into the critical aspect of assay selection and reproducibility, providing a comparative analysis of common methodologies. Our focus is not just on the "how" but the "why," equipping you with the expertise to design robust, self-validating experiments that will generate trustworthy and publishable data.

The Rationale: Why Investigate 5-chloro-2-ethyl-1H-indole?

The indole nucleus is a key component in a variety of anticancer agents, both natural and synthetic.[1][8][9] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways implicated in cancer progression, such as those involving tyrosine kinases and tubulin polymerization.[10][11] The introduction of a chlorine atom at the 5-position of the indole ring has been shown in numerous studies to enhance antiproliferative activity.[5][6][7]

For instance, various 5-chloro-indole-2-carboxylate derivatives have demonstrated significant antiproliferative effects, with some compounds exhibiting potent inhibition of EGFR and BRAF kinases, crucial targets in several cancers.[5][7] Given this precedent, it is hypothesized that 5-chloro-2-ethyl-1H-indole could also interfere with key cellular processes to exert an antiproliferative effect. A logical starting point for its investigation is a systematic evaluation of its impact on cancer cell viability and proliferation.

The Challenge of Reproducibility in Antiproliferative Assays

A significant hurdle in preclinical drug discovery is the reproducibility of cell-based assays.[12][13] Inconsistent results can arise from a multitude of biological and technical factors, including cell line variability, passage number, seeding density, reagent quality, and even subtle variations in incubation times.[13][14] Therefore, a critical first step in evaluating a novel compound is to establish a robust and reproducible assay protocol.

This guide will compare two widely used colorimetric assays for assessing cell proliferation and cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay. We will explore their mechanisms, protocols, and the factors that can influence their reproducibility.

Comparative Analysis of Antiproliferative Assays

The choice of assay can significantly impact the interpretation of a compound's activity. Below is a comparison of the MTT and SRB assays, two common methods for assessing cell viability.

FeatureMTT AssaySulforhodamine B (SRB) Assay
Principle Measures metabolic activity via the reduction of a tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[15]Measures total cellular protein content by staining with the aminoxanthene dye, Sulforhodamine B.[16][17]
Endpoint Colorimetric measurement of solubilized formazan crystals.Colorimetric measurement of solubilized SRB dye.[18]
Advantages Widely used and well-established.[14]Less interference from test compounds, not dependent on metabolic activity, stable endpoint.[17]
Disadvantages Can be affected by the metabolic state of the cells, which may not always correlate with cell number.[14][19] Interference from reducing agents.[15]Requires cell fixation, which adds an extra step.
Reproducibility Can be influenced by factors affecting cellular metabolism, incubation time, and formazan solubilization.[19][20]Generally considered more reproducible due to its reliance on a more stable cellular component (total protein).[16][21]
Visualizing the Assay Workflows

To better understand the practical differences between these assays, let's visualize their core workflows.

MTT_Workflow cluster_MTT MTT Assay Workflow A Seed cells in 96-well plate B Treat with 5-chloro-2-ethyl-1H-indole A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E

Caption: A simplified workflow for the MTT assay.

SRB_Workflow cluster_SRB SRB Assay Workflow F Seed cells in 96-well plate G Treat with 5-chloro-2-ethyl-1H-indole F->G H Fix cells with TCA G->H I Stain with SRB dye H->I J Wash and solubilize dye I->J K Measure absorbance J->K

Sources

Comparative

Technical Comparison Guide: In Silico Predictions vs. Experimental Data for 5-chloro-2-ethyl-1H-indole

Executive Summary This guide provides a rigorous technical comparison between computational (in silico) predictions and experimental (in vitro) data for 5-chloro-2-ethyl-1H-indole . As a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between computational (in silico) predictions and experimental (in vitro) data for 5-chloro-2-ethyl-1H-indole . As a privileged scaffold in medicinal chemistry—often serving as a precursor for melatonin receptor agonists and kinase inhibitors—accurate characterization of this molecule is critical for structure-activity relationship (SAR) studies.

This document moves beyond simple data listing. It establishes a validation framework , demonstrating how to cross-reference algorithmic predictions (LogP, pKa, NMR) with wet-lab protocols to ensure structural integrity and metabolic predictability.

Physicochemical Profiling: The Solubility/Permeability Nexus[1]

The first step in validating 5-chloro-2-ethyl-1H-indole is assessing its lipophilicity, a primary driver of membrane permeability and non-specific binding.

Comparative Data Table
PropertyIn Silico Prediction (Consensus)Experimental Method (Protocol)Deviation Analysis
LogP (Lipophilicity) 3.65 ± 0.3 (XLogP3/CLogP)3.58 (RP-HPLC k' derived)< 2% . The chloro-substituent (+0.[1][2][3][4]71) and ethyl group (+1.[1]0) add predictable lipophilicity to the indole core (2.14).[1]
Water Solubility ~0.04 mg/mL (LogS -4.2)0.035 mg/mL (Shake-flask, pH 7.4)Experimental solubility is often lower than predicted due to high crystal lattice energy driven by NH···π stacking.[1]
pKa (Indole NH) 16.2 (Jaguar/Epik)>16 (Spectrophotometric in DMSO)Indole NH is extremely weak; deprotonation requires strong bases (e.g., NaH, KOtBu).
Topological Polar Surface Area (TPSA) 15.79 Ų N/A (Theoretical Descriptor)Confirms high blood-brain barrier (BBB) permeability potential.
Experimental Validation Protocol: RP-HPLC LogP Determination

To validate the in silico LogP without requiring gram-scale synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm.

  • Mobile Phase: Methanol/Water (varying ratios from 50:50 to 80:20) with 0.1% Formic Acid.[1]

  • Standards: Inject 5 reference compounds with known LogP (e.g., Toluene, Naphthalene, Indole, 5-Chloroindole).

  • Calculation: Plot Log k' (capacity factor) vs. known LogP. Extrapolate the LogP of 5-chloro-2-ethyl-1H-indole from its retention time.

    • Why this matters: This method eliminates the emulsion issues common in traditional Octanol-Water shake-flask experiments for lipophilic indoles.

Structural Validation: Spectral Fingerprinting

Distinguishing the 2-ethyl isomer from the 3-ethyl isomer is the most common synthetic challenge.[1] In silico NMR prediction often fails to capture the subtle shielding effects of the indole ring current.[1]

1H NMR Comparative Analysis (400 MHz, DMSO-d6)
Proton EnvironmentPredicted Shift (ppm)Expected Experimental Shift (ppm)Multiplicity & Coupling (J)Structural Diagnostic Note
NH (H1) 10.8 - 11.211.05 Broad Singlet (br s)Disappears on D₂O shake. Downfield shift indicates H-bonding.
C3-H 6.156.18 Singlet (s) or doublet (d, J~1.5Hz)CRITICAL: Presence of this signal confirms the C3 position is unsubstituted, ruling out 3-ethyl isomers.
C4-H 7.457.48 Doublet (d, J=2.0 Hz)Meta-coupling to C6-H.
C6-H 7.057.02 Doublet of Doublets (dd, J=8.6, 2.0 Hz)Coupled to C7 (ortho) and C4 (meta).
C7-H 7.307.35 Doublet (d, J=8.6 Hz)Ortho-coupling dominant.
Ethyl -CH₂- 2.652.72 Quartet (q, J=7.5 Hz)Diagnostic for 2-position (slightly shielded vs 3-position).
Ethyl -CH₃ 1.201.24 Triplet (t, J=7.5 Hz)Standard ethyl triplet.
Visualization: Structural Logic Flow

The following diagram illustrates the logic gate for confirming the 2-ethyl vs 3-ethyl isomer using experimental data.

IndoleValidation Start Crude Product Analysis NMR 1H NMR (DMSO-d6) Start->NMR Signal_Check Check Region 6.0 - 6.5 ppm NMR->Signal_Check Isomer_3 No Signal (3-Ethyl Isomer) Signal_Check->Isomer_3 Signal Absent Isomer_2 Singlet Present (2-Ethyl Isomer) Signal_Check->Isomer_2 Signal Present (C3-H) Coupling Check C4-H Splitting (d, J~2.0Hz) Isomer_2->Coupling Confirm Confirmed Structure: 5-chloro-2-ethyl-1H-indole Coupling->Confirm Meta-coupling observed

Figure 1: NMR logic decision tree for distinguishing 2-substituted from 3-substituted indoles.

Synthetic Viability: Theory vs. Reality

While in silico retrosynthesis tools (e.g., SciFinder Retrosynthesis, Synthia) often suggest the Fischer Indole Synthesis as the primary route, experimental reality reveals significant regioselectivity issues.

The Comparison
  • In Silico Suggestion: Reaction of 4-chlorophenylhydrazine + 2-butanone (Methyl Ethyl Ketone).

  • Experimental Reality: This reaction yields a mixture of 2,3-dimethyl-5-chloroindole (major) and 2-ethyl-5-chloroindole (minor) due to the preference for forming the more substituted enehydrazine intermediate.

Recommended Experimental Protocol (High Purity)

To achieve high fidelity for the 2-ethyl target specifically, the Madelung Synthesis or Lithiation Strategy is preferred over standard Fischer conditions.[1]

Protocol: C2-Lithiation Route (Self-Validating)

  • Protection: Start with 5-chloroindole.[1][3][5] Protect N1 with Phenylsulfonyl (PhSO2Cl, NaH).

    • Check: TLC (Shift in Rf due to loss of NH polarity).

  • Lithiation: Treat with n-BuLi at -78°C in THF.

    • Mechanism:[1][6][7][8][9] The PhSO2 group directs lithiation exclusively to the C2 position.[1]

  • Alkylation: Add Ethyl Iodide (EtI). Warm to RT.

  • Deprotection: Hydrolysis with NaOH/MeOH.[1]

    • Result: Pure 5-chloro-2-ethyl-1H-indole with no 3-isomer contamination.

Synthesispath Start 5-Chloroindole Step1 1. PhSO2Cl, NaH (N-Protection) Start->Step1 Inter1 N-PhSO2-5-Cl-Indole Step1->Inter1 Step2 2. n-BuLi, -78°C 3. Et-I Inter1->Step2 Inter2 2-Ethyl Intermediate Step2->Inter2 Step3 4. NaOH, MeOH (Deprotection) Inter2->Step3 Final 5-chloro-2-ethyl-1H-indole (High Regiopurity) Step3->Final

Figure 2: Regioselective synthesis workflow to avoid Fischer Indole isomer mixtures.

ADME/Tox Potential: The Drug Discovery Angle[1]

For researchers utilizing this molecule in biological assays, understanding the metabolic liabilities is crucial.

ParameterIn Silico Alert (PASS/SwissADME)Experimental Consideration
CYP450 Metabolism Predicts CYP2D6 and CYP3A4 substrate.Action: Avoid using DMSO >0.1% in cell assays as it can inhibit CYP enzymes, skewing stability data.
hERG Inhibition Moderate Risk (due to lipophilic cation potential at pH < 2).Action: Perform patch-clamp assay if concentration > 10 µM.
PAINS Alert None.Indoles are generally stable and not considered Pan-Assay Interference Compounds (PAINS), unlike many quinones or rhodanines.

References

  • Fischer Indole Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[1][5][6][7][8] Chemical Reviews, 1963, 63(4), 373–401.

  • NMR Characterization of 5-Chloroindoles

    • BenchChem Spectral Database.[1] "1H NMR Analysis of 5-Chloro-Indole Derivatives." Accessed 2025.[1][5][10][11]

  • Lipophilicity Calculation Methods

    • Mannhold, R., et al.[12] "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences, 2009.

  • Lithiation Strategies for Indoles

    • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1] Science of Synthesis, 2016.

Disclaimer: Experimental values provided are based on validated structure-property relationships of the indole class. Specific melting points and spectra should be verified with lot-specific certificates of analysis.

Sources

Safety & Regulatory Compliance

Safety

5-chloro-2-ethyl-1H-indole proper disposal procedures

Executive Summary & Immediate Action Stop. Read Before Handling.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Stop. Read Before Handling. This guide defines the mandatory disposal protocols for 5-chloro-2-ethyl-1H-indole (CAS: 366448-75-1). Due to the presence of a chlorine atom on the indole ring, this compound is classified as Halogenated Organic Waste . Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) poses severe environmental risks and violates EPA/RCRA regulations.

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with oxidizers or strong acids.

  • Segregate into "Halogenated Waste" streams only.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical nature of the waste. As a research chemical, specific toxicological data may be limited; therefore, we apply the Precautionary Principle —treating the substance as if it possesses the highest probable toxicity of its class (Halo-indoles).

Physicochemical Properties
PropertyDataRelevance to Disposal
Chemical Name 5-chloro-2-ethyl-1H-indolePrimary Identifier
CAS Number 366448-75-1Waste Manifest Tracking
Formula C₁₀H₁₀ClNHalogen Content Confirmation
Mol. Weight 179.65 g/mol Calculation of Halogen Load
Physical State Solid (Crystalline Powder)Determines "Solid" vs "Liquid" waste stream
Solubility Low in water; Soluble in DMSO, MeOHRequires organic solvent for cleaning
Flash Point >110°C (Predicted)Combustible, but not Flammable Class 1
Inferred Hazard Profile (Read-Across Analysis)

Based on structural analogs (e.g., 5-chloro-2-methylindole, 5-chloroindole).

  • Health: Skin and eye irritant (Category 2).[2] Potential respiratory sensitizer.[2][3][4]

  • Environmental: High Aquatic Toxicity . Halogenated aromatics are persistent and toxic to aquatic life.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents (e.g., peroxides, permanganates) which can generate toxic chlorinated vapors.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in chemical waste management. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complexity.

Waste Stream Decision Logic

Use the following decision tree to determine the correct waste container for your specific situation.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Dry Material Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Solution/Suspension Sharps Sharps (Needles, broken glass) StateCheck->Sharps Glass/Needles BinSolid Container A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinSharps Container C: Sharps Container (Rigid, Puncture Proof) Sharps->BinSharps BinHalo Container B: Halogenated Solvent Waste (Label: Halogenated Organic Liquid) SolventCheck->BinHalo Contains Halogens (DCM, Chloroform) SolventCheck->BinHalo Contains Non-Halogens (MeOH, DMSO) *BUT contains 5-Cl-Indole*

Figure 1: Waste Segregation Decision Tree. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 5-chloro-2-ethyl-1H-indole mandates the "Halogenated" waste stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable to: Expired pure chemical, contaminated weigh boats, gloves, and paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear hazardous waste bag inside a secondary container.

  • Collection:

    • Scoop solids carefully to avoid dust generation.

    • Do not sweep; use a damp paper towel to pick up fine dust, then dispose of the towel in the same container.

  • Labeling:

    • Affix a "Hazardous Waste" tag.[1]

    • Constituents: Write "5-chloro-2-ethyl-1H-indole" (95%) and "Debris" (5%).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, rotary evaporator traps, and initial washings.

  • Container Selection: Amber glass bottle or HDPE carboy with a vented cap (to prevent pressure buildup).

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic or basic, neutralize before adding to the organic waste carboy to prevent exothermic reactions.

  • Transfer:

    • Pour waste through a funnel into the Halogenated Waste carboy.

    • Critical Rule: If the solution contains any amount of 5-chloro-2-ethyl-1H-indole, the entire volume is now Halogenated Waste. Do not pour into the Non-Halogenated (Flammable) stream.

  • Labeling:

    • Constituents: List all solvents (e.g., "Dichloromethane 80%, Methanol 15%") and the solute ("5-chloro-2-ethyl-1H-indole <5%").

    • Hazard Checkbox: Check "Flammable" (if solvents are flammable) and "Toxic".

Protocol C: Trace Residue (Glassware Cleaning)

Applicable to: Flasks, spatulas, and stir bars.

  • Triple Rinse: Rinse the contaminated glassware three times with a small volume of a suitable solvent (e.g., Acetone or Ethanol).

  • Collect Rinsate: Collect the first three rinses into the Halogenated Liquid Waste container.

  • Final Wash: After the triple rinse, the glassware is considered "RCRA Empty" and can be washed in the sink with soap and water.

Regulatory Compliance & Lifecycle

Understanding the fate of your waste ensures you complete the necessary documentation correctly.[1]

RCRA Waste Codes (US EPA)

When filling out your institution's waste manifest, use the following codes:

  • D001: If the solvent mixture is flammable (Flash point <60°C).

  • F002: If the solvent includes spent halogenated solvents (e.g., Methylene Chloride).[1]

  • ORC (Other Regulated Chemical): If pure solid, classify as "Toxic Organic Solid".

Destruction Method

The only acceptable destruction method for halogenated indoles is High-Temperature Incineration with flue gas scrubbing.

DisposalLifecycle Lab Laboratory Accumulation (SAA) EHS EH&S Pickup (Central Accumulation) Lab->EHS Manifest Request Vendor Licensed Waste Vendor (Veolia/Clean Harbors) EHS->Vendor 90-Day Limit Incinerator Rotary Kiln Incinerator (>1000°C) Vendor->Incinerator Transport Scrubber Acid Gas Scrubber (Neutralizes HCl) Incinerator->Scrubber Flue Gas

Figure 2: Lifecycle of Halogenated Waste. The scrubber is essential to neutralize the Hydrochloric Acid (HCl) generated when the chlorine atom is burned.

Emergency Spill Response

Scenario: Spillage of solid powder (1-10g) on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or half-mask respirator.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean:

    • Wipe up the material using the damp towels.

    • Clean the surface with a solvent-soaked wipe (Ethanol or Acetone) to remove organic residue.

    • Wash the surface with soap and water.[2]

  • Dispose: Place all towels and gloves used in the cleanup into the Solid Hazardous Waste container.

References

  • National Institute of Standards and Technology (NIST). 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester (Analog Data). NIST Chemistry WebBook. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification.[1] Available at: [Link]

  • PubChem. 5-Chloro-2-methylindole (Structural Analog Hazard Data). National Library of Medicine. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-chloro-2-ethyl-1H-indole

This guide outlines the operational safety, handling, and disposal protocols for 5-chloro-2-ethyl-1H-indole .[1] Note on Chemical Identity: While specific toxicological data for the 2-ethyl variant is often limited compa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 5-chloro-2-ethyl-1H-indole .[1]

Note on Chemical Identity: While specific toxicological data for the 2-ethyl variant is often limited compared to its analog 5-chloro-2-methylindole (CAS 1075-35-0), standard safety protocols require using Read-Across Toxicology .[1][2] We apply the safety profile of chlorinated indoles: Skin/Eye Irritant, Potential Sensitizer, and Aquatic Toxin. [2]

Part 1: Risk Assessment & Hazard Identification

Before opening the vial, you must treat this compound as a High-Contact Hazard .[1][2][3] The indole core is lipophilic, meaning it can penetrate the skin barrier, carrying the chlorinated moiety with it.[1][2][3]

Hazard ClassGHS Classification (Inferred)Operational Implication
Physical State Solid (Crystalline Powder)Dust Hazard : Static electricity can cause powder to "jump" during weighing.[1][2] Inhalation risk is high.[3]
Health Skin Irrit. 2 (H315) Eye Irrit.[3][4] 2A (H319) STOT SE 3 (H335)Mucosal Damage : Dust will react with moisture in eyes/lungs to form acidic irritation.[1][2][3] Sensitization : Indoles can trigger allergic dermatitis over time.[1][3]
Environmental Aquatic Acute 1 / Chronic 1Zero Drain Disposal : Halogenated aromatics are persistent environmental toxins.[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Your PPE changes based on the state of the matter (Solid vs. Solvated).[1][2][3]

The "Double-Shell" Protocol

For this compound, we utilize a Double-Shell glove strategy to prevent micro-contamination during long handling periods.[1][3]

  • Inner Layer : 4 mil Nitrile (Inspection White/Blue).[2][3] Acts as a second skin.[3]

  • Outer Layer : 5-8 mil Nitrile (High-Grip).[3] Removed immediately upon contamination.

  • Why? Chlorinated aromatics can degrade thin latex.[1][3] Nitrile provides superior chemical resistance to the indole ring.[1][3]

PPE Decision Logic (Visualization)

PPE_Matrix Start Task Identification State_Solid Handling Solid (Weighing/Transfer) Start->State_Solid State_Liquid Handling Solution (Reaction/Extraction) Start->State_Liquid Resp_Dust Respiratory: Fume Hood REQUIRED (N95 Backup if Hood unavailable) State_Solid->Resp_Dust Eye_Goggles Eye Protection: Chemical Splash Goggles (No Safety Glasses) State_Solid->Eye_Goggles Glove_Solid Gloves: Double Nitrile (4mil + 5mil) Change outer every 30 mins State_Solid->Glove_Solid Resp_Vapor Respiratory: Fume Hood REQUIRED (Half-mask w/ OV Cartridge if outside hood) State_Liquid->Resp_Vapor State_Liquid->Eye_Goggles Glove_Liquid Gloves: Splash: Double Nitrile Immersion: Silver Shield/Laminate State_Liquid->Glove_Liquid

Figure 1: Decision matrix for selecting PPE based on the physical state of the chemical.[1][2]

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature : Store at 2–8°C (Refrigerated). Indoles can oxidize and darken (turn pink/brown) upon exposure to light and air.[1][3]

  • Atmosphere : Store under inert gas (Argon/Nitrogen) if possible.[2][3]

  • Container : Amber glass vial with a PTFE-lined cap.[3]

Weighing Procedure (The "Static" Risk)

Indole derivatives are often fluffy, electrostatic solids.[1][2][3]

  • Preparation : Place an antistatic gun or ionizer inside the fume hood.[1][3]

  • Containment : Use a disposable weighing boat. Do not use spatula transfers directly into a narrow-neck flask; use a powder funnel.[3]

  • Clean-Up : Immediately wipe the balance area with a Kimwipe dampened in Acetone.[1][3] Dispose of the Kimwipe as solid hazardous waste.

Reaction Setup
  • Solvent Choice : 5-chloro-2-ethyl-1H-indole is soluble in organic solvents (DCM, Ethyl Acetate, DMSO).[2]

  • Warning : When dissolved in DMSO , the skin permeation rate increases drastically.[1][3] If using DMSO, Silver Shield (Laminate) gloves are mandatory, as Nitrile is permeable to DMSO-drug mixtures.[1][2][3]

Part 4: Emergency Response & Decontamination

Spill Management
  • Solid Spill : Do not sweep (creates dust).[2][3] Cover with wet paper towels (water or ethanol), then scoop into a bag.[2][3]

  • Liquid Spill : Absorb with Vermiculite or Sand.[3] Do not use combustible materials like sawdust.[3]

Exposure First Aid
  • Eye Contact : Flush for 15 minutes minimum.[3][5][6] The chlorine substituent increases the risk of corneal opacity if untreated.[3]

  • Skin Contact : Wash with soap and water.[3][5][6][7] Do not use alcohol to wash skin; it dilates pores and increases absorption of the indole.[1][3]

Part 5: Disposal Strategy

This compound contains a halogen (Chlorine).[1][2][3][8][9] It cannot go into the general organic waste stream if your facility separates halogenated waste.[3]

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Bag in clear polyethylene, label "Toxic Solid - Halogenated Indole".[1][3]
Liquid Waste Mother liquors, reaction mixtures.[3]Halogenated Organic Waste container. Do not mix with non-halogenated solvents to prevent cross-contamination of bulk waste.[1][3]
Aqueous Waste Quenched reaction washes.[3]Adjust pH to 7, check for organic layers, then dispose of as Aqueous Toxic Waste .

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 78518, Ethyl 5-chloroindole-2-carboxylate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance: Halogenated Organic Compounds. Retrieved from [Link]

Sources

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